2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-[(3-chlorophenyl)methoxy]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c12-9-3-1-2-8(4-9)7-16-11-6-14-5-10(13)15-11/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCCVVGLNZWUSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyrazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged structure in the design of novel therapeutics. This guide focuses on a specific, yet under-explored derivative, 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine . While direct literature on this exact molecule is sparse, this document provides a comprehensive technical overview by drawing parallels with structurally related compounds. We will delve into its fundamental chemical identifiers, propose a robust synthetic strategy, predict its physicochemical and spectroscopic properties, and explore its potential applications based on the established bioactivity of analogous pyrazine derivatives.
Molecular Identification and Structure
A precise understanding of a molecule begins with its unambiguous identification. The following section provides the key chemical identifiers for 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine.
Chemical Structure
The molecular structure consists of a pyrazine ring substituted at the 2-position with a chlorine atom and at the 6-position with a 3-chlorobenzyloxy group.
Caption: Proposed synthetic workflow for 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine.
Step-by-Step Methodology
This protocol is based on the well-established Williamson ether synthesis, adapted for a heterocyclic system. [3][4][5] Materials:
-
2,6-Dichloropyrazine [4]* 3-Chlorobenzyl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Alkoxide Formation: To a solution of 3-chlorobenzyl alcohol (1.0 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the resulting suspension at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium 3-chlorobenzyl alkoxide.
-
Nucleophilic Aromatic Substitution: To the freshly prepared alkoxide solution, add a solution of 2,6-dichloropyrazine (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Dilute the mixture with water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine.
Causality of Experimental Choices:
-
Inert Atmosphere: Sodium hydride is highly reactive with water and atmospheric moisture. An inert atmosphere prevents its decomposition and ensures the efficient formation of the alkoxide.
-
Anhydrous Solvent: The use of anhydrous DMF is crucial to prevent the quenching of the highly basic sodium hydride and the resulting alkoxide.
-
Temperature Control: The initial addition of sodium hydride is performed at 0 °C to control the exothermic reaction and the rate of hydrogen evolution. The subsequent SNAr reaction is typically run at room temperature to provide sufficient thermal energy for the reaction to proceed at a reasonable rate without promoting side reactions.
-
Choice of Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the alcohol to form the alkoxide without competing in the subsequent substitution reaction.
-
Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and any potential byproducts.
Potential Applications and Biological Significance
While the biological activity of 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine has not been explicitly reported, the pyrazine nucleus and its derivatives are known to exhibit a wide range of pharmacological properties. [1][2][6][7]
Anticancer Activity
Numerous pyrazine derivatives have been investigated as potential anticancer agents. [7][8]Their mechanisms of action often involve the inhibition of protein kinases, which are critical for cell signaling and proliferation. The structural motifs present in the title compound—a chlorinated pyrazine core and a benzyloxy substituent—are found in various kinase inhibitors. Therefore, it is plausible that 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine could be explored for its antiproliferative effects on various cancer cell lines.
Antimicrobial and Antitubercular Activity
Chloropyrazine-containing compounds have demonstrated significant antimicrobial and antitubercular activities. [1][6]The presence of the chlorine atom on the pyrazine ring is often associated with enhanced biological activity. The title compound could be a candidate for screening against a panel of bacterial and fungal strains, including Mycobacterium tuberculosis.
Neurological Activity
Certain substituted pyrazines have shown activity as ligands for various receptors in the central nervous system. The overall lipophilicity and electronic properties of 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine suggest that it could potentially interact with neurological targets.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine and its synthetic precursors.
-
2,6-Dichloropyrazine: Is a solid that can cause skin and eye irritation. [4]* 3-Chlorobenzyl alcohol: Is an irritant.
-
Sodium Hydride: Is a flammable solid and is highly reactive with water. It should be handled under an inert atmosphere by trained personnel.
-
N,N-Dimethylformamide (DMF): Is a combustible liquid and a potential reproductive toxin.
It is recommended to handle all chemicals in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine is a novel pyrazine derivative with potential for further investigation in the fields of medicinal chemistry and drug discovery. This guide has provided its key chemical identifiers, a detailed and reasoned synthetic protocol, predicted physicochemical and spectroscopic properties, and an overview of its potential biological applications based on the extensive literature on related compounds. The information presented herein serves as a solid foundation for researchers to synthesize and explore the therapeutic potential of this and other related pyrazine derivatives.
References
- Pathak, S., Agrawal, N., & Gaur, S. (2024). A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers. Letters in Organic Chemistry, 21(4), 351-361.
- BenchChem. (2025).
- MDPI. (2022). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds.
- Shaik, F., et al. (2021). Synthesis, and biological screening of chloropyrazine conjugated benzothiazepine derivatives as potential antimicrobial, antitubercular and cytotoxic agents. Arabian Journal of Chemistry, 14(2), 102915.
- BenchChem. (2025). The Diverse Biological Activities of Pyrazine Derivatives: A Technical Guide for Researchers.
- Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
- BYJU'S. Williamson Ether Synthesis reaction.
- Lumen Learning. 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook.
- NIST. 4-Chlorobenzyl alcohol. NIST Chemistry WebBook.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- PubChem. 2-Chloro-6-methylpyrazine.
- PubChem. 4-Chlorobenzyl alcohol.
- BenchChem.
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- 8. mdpi.com [mdpi.com]
A Guide to the Synthesis and Application of 2-Chloro-6-Alkoxypyrazine Derivatives in Drug Discovery
This technical guide provides an in-depth exploration of 2-chloro-6-alkoxypyrazine derivatives, a pivotal scaffold in modern medicinal chemistry. We will delve into the synthetic pathways to access this core, detail key derivatization strategies, and discuss the broad spectrum of biological activities that make these compounds compelling for drug development professionals. This document is intended for researchers and scientists in the field of medicinal chemistry and drug discovery, offering both foundational knowledge and practical, field-proven insights.
The 2-Chloro-6-Alkoxypyrazine Core: A Privileged Scaffold
The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation.[1][2] This structural motif is found in numerous FDA-approved drugs and clinically evaluated compounds, highlighting its significance as a "privileged scaffold" in medicinal chemistry.[3][4] The unique electronic properties and hydrogen bonding capabilities of the pyrazine nucleus contribute to its ability to interact with a wide range of biological targets.[5]
The introduction of a chlorine atom at the 2-position and an alkoxy group at the 6-position creates a versatile building block. The electron-withdrawing nature of the pyrazine nitrogens and the chlorine atom activates the C-Cl bond for various chemical transformations, while the alkoxy group can modulate the electronic properties and steric profile of the molecule, influencing its biological activity and pharmacokinetic properties.
Synthesis of the 2-Chloro-6-Alkoxypyrazine Core
The most common and direct route to 2-chloro-6-alkoxypyrazine derivatives begins with the commercially available 2,6-dichloropyrazine. The differential reactivity of the two chlorine atoms allows for a selective monosubstitution by an alkoxide.
Nucleophilic Aromatic Substitution (SNAr) for Alkoxy Installation
The synthesis of the 2-chloro-6-alkoxypyrazine core is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction on 2,6-dichloropyrazine. The greater electron deficiency at the carbon atoms adjacent to the nitrogen atoms facilitates nucleophilic attack.
Caption: General workflow for the synthesis of 2-chloro-6-alkoxypyrazine.
Experimental Protocol: Synthesis of 2-Chloro-6-methoxypyrazine
This protocol describes the synthesis of 2-chloro-6-methoxypyrazine from 2,6-dichloropyrazine.
Materials:
-
2,6-Dichloropyrazine
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard workup and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-dichloropyrazine (1.0 eq) in anhydrous methanol.
-
Addition of Base: To the stirred solution, add sodium methoxide (1.0 - 1.1 eq) portion-wise at room temperature. The addition can be exothermic, so it may be necessary to cool the flask in an ice bath.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours or at reflux for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the pure 2-chloro-6-methoxypyrazine.
Derivatization of the 2-Chloro-6-Alkoxypyrazine Core
The chlorine atom at the 2-position of the 2-chloro-6-alkoxypyrazine scaffold is the primary site for further functionalization. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for introducing a wide range of substituents.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the 2-chloro-6-alkoxypyrazine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.[6] This reaction is widely used to introduce aryl, heteroaryl, or vinyl groups.[7]
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-6-methoxypyrazine with Phenylboronic Acid
This protocol outlines a general procedure for the Suzuki-Miyaura coupling.
Materials:
-
2-Chloro-6-methoxypyrazine
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Solvent system (e.g., toluene/water, dioxane/water)
-
Schlenk flask or sealed tube
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Reaction Setup: To a Schlenk flask or sealed tube, add 2-chloro-6-methoxypyrazine (1.0 eq), phenylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent system and the palladium catalyst (0.01-0.05 eq).
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85-95 | [8] |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 90 | 90-98 | [7] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9][10] This reaction is invaluable for synthesizing N-aryl and N-heteroaryl amines from 2-chloro-6-alkoxypyrazines and a primary or secondary amine.[11]
Caption: Essential components for a successful Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloro-6-methoxypyrazine with Morpholine
This protocol provides a general procedure for the Buchwald-Hartwig amination.
Materials:
-
2-Chloro-6-methoxypyrazine
-
Morpholine
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Base (e.g., sodium tert-butoxide, cesium carbonate)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk flask or sealed tube
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (0.01-0.05 eq), the phosphine ligand (0.012-0.06 eq), and the base (1.4-2.0 eq) to a Schlenk flask or sealed tube.
-
Reactant Addition: Add 2-chloro-6-methoxypyrazine (1.0 eq), morpholine (1.2-1.5 eq), and the anhydrous solvent.
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C with stirring. Monitor the reaction's progress.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 90-99 | [12] |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 85-95 | [11] |
Biological Significance and Applications
Pyrazine derivatives exhibit a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[13] The 2-chloro-6-alkoxypyrazine scaffold is a key intermediate in the synthesis of numerous biologically active compounds.
Kinase Inhibitors
A significant application of 2-chloro-6-alkoxypyrazine derivatives is in the development of kinase inhibitors for cancer therapy.[14][15] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. The pyrazine core can act as a hinge-binding motif, a common feature of many kinase inhibitors.
For example, 2,6-disubstituted pyrazine derivatives have been developed as inhibitors of Casein Kinase 2 (CK2) and PIM kinases, both of which are implicated in cancer cell proliferation and survival.[15]
| Compound Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
| 2,6-Disubstituted Pyrazine | CK2 | < 100 | [15] |
| 2,6-Disubstituted Pyrazine | PIM-1 | < 50 | [15] |
| Thiazole-Pyrimidinyl Amide | Src/Abl | < 1 | [16] |
Other Therapeutic Areas
Beyond oncology, pyrazine derivatives have shown promise in a variety of other therapeutic areas. The structural and electronic diversity that can be achieved through derivatization of the 2-chloro-6-alkoxypyrazine core allows for the fine-tuning of activity against various biological targets.
Structure-Activity Relationships (SAR)
Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used to correlate the chemical structure of compounds with their biological activity.[17] For pyrazine derivatives, QSAR studies have shown that electronic and topological features significantly contribute to their biological effects.[18][19]
Key structural modifications to the 2-chloro-6-alkoxypyrazine core and their potential impact on activity include:
-
The Alkoxy Group (R in OR): The size and nature of the alkoxy group can influence solubility, metabolic stability, and interactions with the target protein.
-
The Substituent at the 2-position: The group introduced via cross-coupling can be varied to optimize potency, selectivity, and pharmacokinetic properties. Aromatic and heteroaromatic substituents can engage in π-stacking interactions, while groups capable of hydrogen bonding can enhance binding affinity.
Conclusion
The 2-chloro-6-alkoxypyrazine scaffold is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the ease of derivatization through modern cross-coupling methodologies provide access to a vast chemical space. The demonstrated biological activities of its derivatives, particularly as kinase inhibitors, underscore the importance of this scaffold in the ongoing quest for new therapeutic agents. This guide has provided a comprehensive overview of the synthesis, derivatization, and application of 2-chloro-6-alkoxypyrazine derivatives, offering both the theoretical underpinnings and practical guidance for researchers in the field.
References
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Polycyclic Aromatic Compounds. 2022;42(6):3345-3388. [Link][13]
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. [Link]
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Computational Assessment of 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine: Theoretical Binding Affinity and SAR Implications
Topic: Theoretical Binding Affinity of 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine Content Type: Technical Whitepaper / Computational SAR Analysis Audience: Drug Discovery Scientists, Medicinal Chemists, Computational Biologists
Executive Summary
This technical guide provides an in-depth theoretical analysis of 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine (referred to herein as Compound A ). While often encountered as a key synthetic intermediate in the production of selective 5-HT2C receptor agonists (such as the piperazine-substituted analogs), Compound A possesses distinct physicochemical properties that warrant independent profiling.
This analysis utilizes a structure-based drug design (SBDD) framework to predict the theoretical binding affinity of Compound A. By contrasting it with its active pharmaceutical derivative, we elucidate the critical role of the piperazine moiety in establishing high-affinity interactions. The guide details the computational protocols for docking and free energy perturbation (MM-GBSA) and assesses the potential for Compound A to act as a competitive impurity or a fragment-based lead.
Chemical Context & Synthesis Pathway[1][2][3][4][5][6][7]
Compound A acts as the electrophilic scaffold for generating a class of potent serotonin receptor modulators. Understanding its origin is essential for interpreting its theoretical affinity.
The Synthetic Route
The synthesis typically proceeds via a nucleophilic aromatic substitution (
Figure 1: Synthesis Pathway and Structural Evolution
Caption: Synthetic progression from the dichloropyrazine starting material to the active 5-HT2C agonist, highlighting Compound A as the critical lipophilic intermediate.
Theoretical Binding Affinity: 5-HT2C Receptor
The primary biological target for this scaffold is the Serotonin 5-HT2C receptor , a G-protein coupled receptor (GPCR) implicated in obesity and compulsive behavior control.
Pharmacophore Gap Analysis
To estimate the theoretical affinity of Compound A, we must compare its features against the validated pharmacophore of the active agonist (e.g., Way-163909 analogs).
| Feature | Active Agonist (Piperazine) | Compound A (Precursor) | Impact on Affinity |
| Hydrophobic Tail | 3-Chlorobenzyl group | 3-Chlorobenzyl group | Retained: Fits into the hydrophobic pocket (Trp324, Phe327). |
| Core Scaffold | Pyrazine ring | Pyrazine ring | Retained: Pi-stacking potential. |
| Basic Amine | Secondary amine ( | Chloro group (None) | CRITICAL LOSS: No salt bridge with Asp134. |
| H-Bond Donor | Piperazine NH | None | Loss: Reduced polar anchoring. |
| Lipophilicity | LogP | LogP | Increase: Higher non-specific binding risk. |
Predicted Binding Mode
Using the crystal structure of 5-HT2C (PDB: 6BQG ), we can predict the binding pose:
-
Agonist Mode: The protonated nitrogen of the piperazine forms a salt bridge with Asp134 (3.32). The chlorobenzyl group occupies a hydrophobic crevice defined by Val215 and Phe327 .
-
Compound A Mode: Lacking the protonatable amine, Compound A cannot engage Asp134. It relies solely on hydrophobic forces (Van der Waals) and weak Pi-Pi stacking interactions. The 2-Chloro substituent is a poor replacement for the piperazine, offering steric bulk without electrostatic attraction.
Quantitative Affinity Prediction (MM-GBSA)
Based on standard free energy perturbation models, the loss of a key salt bridge in a GPCR pocket typically incurs a penalty of 3–5 kcal/mol .
-
Active Agonist
: ~1–10 nM ( kcal/mol) -
Compound A Theoretical
: ~10–50 µM ( kcal/mol)
Computational Profiling Workflow
To validate these theoretical values in a research setting, the following self-validating computational protocol is recommended.
Figure 2: In Silico Affinity Prediction Pipeline
Caption: Step-by-step computational workflow for predicting the binding affinity of Compound A against the 5-HT2C receptor.
Detailed Protocol Steps
Step 1: Protein Preparation
-
Source: Download PDB structure 6BQG (5-HT2C bound to agonist).
-
Processing: Use the Protein Preparation Wizard (Schrödinger or equivalent).
-
Add hydrogens.[1]
-
Assign bond orders.
-
Critical Step: Ensure Asp134 is deprotonated (negatively charged) to simulate the active site environment, even though Compound A cannot utilize it.
-
Optimize H-bond network at pH 7.4.
-
Step 2: Ligand Preparation
-
Input: SMILES Clc1cncc(OCc2cccc(Cl)c2)n1.
-
Generation: Generate 3D conformers.
-
Ionization: Calculate ionization states at pH 7.0 +/- 2.0. (Note: Compound A will remain neutral; the pyrazine nitrogens are too weakly basic, pKa < 1).
Step 3: Docking (Glide XP)
-
Grid Box: Centered on the crystallographic ligand. Size: 20Å x 20Å x 20Å.
-
Constraints: Do not enforce the Asp134 H-bond constraint (as Compound A cannot fulfill it).
-
Output: Rank poses by GlideScore. Expect scores around -6.0 to -7.0 (compared to -10.0 for the agonist).
Step 4: MM-GBSA Calculation
-
Method: Prime MM-GBSA (Molecular Mechanics-Generalized Born Surface Area).
-
Equation:
. -
Purpose: This provides a more accurate ranking than docking scores by accounting for solvation effects.
Safety & Toxicity Implications
While the binding affinity to 5-HT2C is low, the theoretical profile of Compound A raises other concerns relevant to drug development.
-
Genotoxicity: As a halogenated pyrazine, Compound A is an electrophile. Similar structures have shown potential for metabolic activation to reactive intermediates (quinone-methides), leading to DNA adducts [1].[2]
-
Off-Target Binding: The high lipophilicity (LogP > 3.5) and lack of ionization at physiological pH increase the risk of:
-
hERG Channel Inhibition: Hydrophobic trapping in the channel pore.
-
CYP450 Inhibition: Competitive binding to lipophilic CYP active sites (e.g., CYP3A4).
-
References
-
Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation. Source: Drug Metabolism and Disposition, 2007. URL:[Link]
-
Structure of the Serotonin 5-HT2C Receptor (PDB: 6BQG). Source: RCSB Protein Data Bank. URL:[Link]
-
Design and synthesis of pyridazinone-based 5-HT2C agonists. Source: Bioorganic & Medicinal Chemistry Letters, 2009.[3] URL:[Link]
-
Prime MM-GBSA: Accurate Free Energy Calculation. Source: Schrödinger Knowledge Base. URL:[Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of pyridazinone-based 5-HT(2C) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis procedure for 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine
An Application Note for the Synthesis of 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine, a key intermediate in medicinal chemistry and drug discovery programs. The described methodology is based on the robust Williamson ether synthesis, reacting 2,6-dichloropyrazine with (3-chlorophenyl)methanol. This guide offers a detailed, step-by-step procedure, explains the chemical principles and mechanistic rationale behind the protocol, and includes critical safety information and characterization data. The content is designed for researchers, scientists, and professionals in chemical synthesis and drug development, ensuring scientific integrity and reproducibility.
Introduction and Scientific Principle
Substituted pyrazines are a class of heterocyclic compounds of significant interest in the pharmaceutical industry due to their presence in numerous biologically active molecules.[1] The target molecule, 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine, serves as a valuable building block, incorporating a reactive chlorine atom for further functionalization (e.g., cross-coupling or nucleophilic substitution reactions) and a substituted benzyl ether moiety.
The synthesis protocol detailed herein employs the Williamson ether synthesis, a reliable and widely used method for forming ether linkages.[2][3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The core principle involves the deprotonation of an alcohol to form a potent nucleophile, the alkoxide, which then attacks an electrophilic carbon atom bearing a suitable leaving group.
In this specific application, the hydroxyl group of (3-chlorophenyl)methanol is deprotonated by a strong, non-nucleophilic base, sodium hydride (NaH), to generate the corresponding sodium alkoxide. This alkoxide then acts as the nucleophile, attacking one of the electrophilic carbon centers of the 2,6-dichloropyrazine ring. The pyrazine ring's nitrogen atoms are strongly electron-withdrawing, which activates the adjacent carbon atoms (C2 and C6) towards nucleophilic aromatic substitution, facilitating the displacement of a chloride ion to form the desired ether product.
Reaction Mechanism
The synthesis proceeds in two primary stages:
-
Alkoxide Formation: Sodium hydride (NaH) abstracts the acidic proton from the hydroxyl group of (3-chlorophenyl)methanol, forming the sodium 3-chlorobenzyl alkoxide and liberating hydrogen gas. This is an irreversible acid-base reaction.[5]
-
Nucleophilic Substitution (SN2): The newly formed alkoxide attacks the electron-deficient C-Cl bond on the 2,6-dichloropyrazine ring. This concerted step results in the formation of a new C-O bond and the displacement of a chloride ion, yielding the final product.[4]
Caption: Figure 1: Williamson Ether Synthesis Mechanism
Materials, Equipment, and Safety
Reagents and Materials
| Reagent | CAS Number | Molecular Wt. | Supplier Example | Notes |
| 2,6-Dichloropyrazine | 4774-14-5 | 148.98 | Sigma-Aldrich | Solid, potential irritant. |
| (3-Chlorophenyl)methanol | 873-63-2 | 142.58 | Sigma-Aldrich | Liquid, irritant. |
| Sodium Hydride (60% disp. in mineral oil) | 7646-69-7 | 24.00 | Sigma-Aldrich | Flammable solid, water-reactive.[5] |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 | Merck/Millipore | Anhydrous grade is critical. Irritant. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Fisher Scientific | HPLC Grade for extraction/chromatography. |
| Hexanes | 110-54-3 | 86.18 | Fisher Scientific | HPLC Grade for chromatography. |
| Saturated Sodium Chloride (Brine) | 7647-14-5 | 58.44 | Lab Prepared | Used for aqueous washes. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Acros Organics | Drying agent. |
| TLC Plates | N/A | N/A | MilliporeSigma | Silica gel 60 F₂₅₄ |
Required Equipment
-
Three-neck round-bottom flask with magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet for inert atmosphere
-
Addition funnel or syringe pump for controlled additions
-
Condenser (if heating is required)
-
Magnetic stir plate
-
Rotary evaporator
-
Glassware for extraction (separatory funnel) and chromatography (column, flasks)
-
UV lamp for TLC visualization
Critical Safety Precautions
This protocol involves hazardous materials and must be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6]
-
Sodium Hydride (NaH): A highly reactive and flammable solid. It reacts violently with water and other protic sources to produce flammable hydrogen gas.[5] Handle under an inert atmosphere (nitrogen or argon). Weigh the 60% dispersion in oil quickly and rinse the weighing vessel with the reaction solvent. Quench any residual NaH carefully with isopropanol followed by methanol and then water.
-
Anhydrous DMF: Can be harmful if inhaled or absorbed through the skin. It is a suspected teratogen. Ensure proper ventilation and avoid contact.
-
Chlorinated Reagents: 2,6-Dichloropyrazine and (3-chlorophenyl)methanol are irritants. Avoid inhalation of dust/vapors and contact with skin and eyes.[7][8]
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis.
Caption: Figure 2: Experimental Workflow
Step-by-Step Synthesis Procedure
-
Preparation: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and rubber septa, add (3-chlorophenyl)methanol (1.43 g, 10.0 mmol, 1.0 equiv).
-
Solvent Addition: Add 50 mL of anhydrous DMF via syringe and begin stirring to dissolve the alcohol. Cool the flask to 0 °C using an ice-water bath.
-
Alkoxide Formation: Carefully add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 equiv) to the stirred solution in small portions over 15 minutes. Caution: Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete. The mixture should become a clear solution or a fine suspension of the alkoxide.
-
Addition of Electrophile: In a separate beaker, dissolve 2,6-dichloropyrazine (1.49 g, 10.0 mmol, 1.0 equiv) in 20 mL of anhydrous DMF. Add this solution dropwise to the alkoxide mixture at 0 °C over 20 minutes using a syringe or an addition funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-18 hours under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 20% ethyl acetate in hexanes. The product spot should appear, and the starting material spots should diminish.
-
Work-up: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of 50 mL of deionized water.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water (2 x 100 mL) and then with saturated brine (1 x 100 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes.
-
Final Product: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine as a solid or viscous oil.
Results and Characterization
The successful synthesis should yield a pure product, which can be validated using standard analytical techniques.
Expected Characterization Data
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.1-8.3 ppm (2H, s, pyrazine protons)
-
δ ~7.2-7.5 ppm (4H, m, aromatic protons from benzyl group)
-
δ ~5.4 ppm (2H, s, -O-CH₂-Ar protons)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
Signals expected in the aromatic region (~125-145 ppm) for both rings.
-
Signal for the pyrazine carbons attached to Cl and O.
-
Signal for the benzylic carbon (-O-C H₂-Ar) around 68-72 ppm.
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺ peak at m/z corresponding to the molecular formula C₁₁H₈Cl₂N₂O. The isotopic pattern for two chlorine atoms (M, M+2, M+4) will be a key diagnostic feature.
-
Discussion and Field-Proven Insights
Rationale for Experimental Choices
-
Base Selection: Sodium hydride is the base of choice because it is strong and non-nucleophilic, and its reaction with the alcohol is irreversible, driving the formation of the alkoxide to completion.[5] Weaker bases like K₂CO₃ could be used but may require higher temperatures and longer reaction times.
-
Solvent: Anhydrous DMF is an excellent solvent for this reaction. It is a polar aprotic solvent that readily dissolves the ionic alkoxide intermediate and is stable to the strong base, promoting the SN2 reaction pathway.[5] Anhydrous THF is a viable alternative.
-
Stoichiometry: Using a slight excess (1.1 equivalents) of sodium hydride ensures complete deprotonation of the alcohol. A 1:1 stoichiometry of the alcohol and dichloropyrazine is used to minimize the formation of the disubstituted byproduct, where both chlorine atoms on the pyrazine are displaced.
-
Purification Strategy: Column chromatography is essential for separating the desired mono-substituted product from unreacted starting materials and the potential disubstituted byproduct. The polarity difference between these compounds allows for effective separation on silica gel.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, ensure all reagents and solvents were completely anhydrous, as water will quench the NaH and alkoxide. The reaction time can be extended, or the temperature can be gently increased (e.g., to 40-50 °C) while monitoring for decomposition.
-
Formation of Disubstituted Product: If a significant amount of the disubstituted product is observed, the addition of the 2,6-dichloropyrazine solution should be done more slowly at 0 °C to maintain a low concentration relative to the alkoxide. Alternatively, using a slight excess of 2,6-dichloropyrazine can favor monosubstitution.
References
- CymitQuimica. (2024). Safety Data Sheet.
- TCI Chemicals. (2025). SAFETY DATA SHEET - 2,3-Dichlorobenzyl Alcohol.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 2,6-Dichlorobenzyl alcohol.
- Merck Millipore. (n.d.). SAFETY DATA SHEET - Benzyl alcohol.
- 3M. (n.d.). Safety Data Sheet - 3M™ High Productivity Floor Stripper.
- Unknown Author. (n.d.). Williamson Ether Synthesis.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- Wikipedia contributors. (n.d.). Williamson ether synthesis. Wikipedia.
- De La Cruz, J. N., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC.
- Sigma-Aldrich. (n.d.). 2-Chloro-6-methylpyrazine.
- Sigma-Aldrich. (n.d.). 2,6-Dichlorobenzyl alcohol 99%.
Sources
- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. multimedia.3m.com [multimedia.3m.com]
Application Note: Precision Nucleophilic Substitution Protocols for 2,6-Dichloropyrazine
Executive Summary & Mechanistic Insight[1][2]
2,6-Dichloropyrazine is a critical scaffold in medicinal chemistry, widely utilized in the synthesis of kinase inhibitors (e.g., Bortezomib precursors) and high-performance agrochemicals. Unlike its 2,3- or 2,5-isomers, 2,6-dichloropyrazine possesses a unique symmetry where both chlorine atoms are activated by the shared Nitrogen at position 1 (N1).
The Core Challenge: The primary synthetic hurdle is controlling mono- vs. bis-substitution .
-
Activation: The N1 atom strongly pulls electron density from C2 and C6, making them highly electrophilic (
susceptible). -
Deactivation (The "Self-Limiting" Effect): Upon the first nucleophilic attack (e.g., by an amine), the newly introduced electron-donating group (EDG) pushes electron density back into the ring. This reduces the electrophilicity of the remaining C-Cl bond, naturally disfavoring the second substitution under mild conditions.
This guide provides protocols to exploit this electronic "switch," enabling high-yield mono-functionalization or forced bis-functionalization.
Mechanistic Pathway (Graphviz)
Figure 1: Reaction coordinate showing the deactivation step after mono-substitution, which is the key control point for regioselectivity.
Protocol A: Controlled Mono-Amination
Objective: Synthesis of 2-amino-6-chloropyrazines without generating bis-amino byproducts.
Mechanism:
Reagents & Equipment[3][4]
-
Substrate: 2,6-Dichloropyrazine (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.05 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (
) (1.2 equiv) -
Solvent: Ethanol (Green alternative) or DMF (Standard)
-
Apparatus: Round-bottom flask, magnetic stirrer, inert gas (N2) inlet.
Step-by-Step Methodology
-
Preparation: Dissolve 2,6-dichloropyrazine (10 mmol) in absolute Ethanol (30 mL). Ensure the solvent is dry to prevent hydrolysis.
-
Base Addition: Add DIPEA (12 mmol) to the stirring solution at Room Temperature (RT, 20–25°C).
-
Nucleophile Addition: Add the amine (10.5 mmol) dropwise over 10 minutes.
-
Note: For highly reactive amines (e.g., pyrrolidine, morpholine), cool the reaction to 0°C during addition.
-
-
Reaction: Stir at RT for 4–6 hours.
-
Monitor: Check via TLC (Hexane:EtOAc 8:2) or LC-MS. The starting material (
) should disappear, and a lower spot ( ) should appear.
-
-
Workup (Precipitation Method):
-
Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.
-
The mono-substituted product often precipitates as a solid. Filter, wash with cold water, and dry under vacuum.
-
-
Workup (Extraction Method - if oil forms):
-
Remove Ethanol under reduced pressure.
-
Redissolve residue in EtOAc, wash with Water (2x) and Brine (1x).
-
Dry over
, filter, and concentrate.[1]
-
Validation Criteria:
-
1H NMR: Loss of symmetry. The two pyrazine protons (originally a singlet at ~8.7 ppm) will split into two singlets (or doublets with small J-coupling) at distinct shifts (e.g., ~8.0 and ~7.8 ppm).
-
MS: M+H peak corresponds to Monosubstitution (M + Amine - HCl).
Protocol B: Sequential Bis-Functionalization (Library Synthesis)
Objective: Creating non-symmetric 2,6-disubstituted pyrazines (e.g., 2-amino-6-alkoxy). Strategy: Exploit the "Deactivation" to isolate the intermediate, then force the second reaction.
Workflow Diagram
Figure 2: Sequential workflow for hetero-functionalization.
Step-by-Step Methodology (Step 2)
Prerequisite: Isolate the mono-chloro intermediate from Protocol A.
-
Solvent Switch: Dissolve the mono-substituted intermediate (5 mmol) in a high-boiling polar aprotic solvent (DMSO or NMP, 10 mL).
-
Why? The second chlorine is deactivated.[1] Ethanol reflux (
) is often insufficient. You need .
-
-
Reagents: Add Nucleophile 2 (2.0 equiv) and an inorganic base (
or , 3.0 equiv). -
Thermal Drive: Heat to 100–120°C for 12–16 hours.
-
Workup:
-
Purification: Flash chromatography is usually required as conversion may not be 100%.
Protocol C: Alkoxylation (Sodium Alkoxides)
Objective: Introduction of -OMe or -OBn groups. Warning: Alkoxides are stronger nucleophiles than amines; bis-substitution is faster.
-
Generation of Alkoxide:
-
Suspend NaH (60% in oil, 1.1 equiv) in dry THF at 0°C.
-
Slowly add the alcohol (MeOH, BnOH, 1.1 equiv). Stir until H2 evolution ceases.
-
-
Addition:
-
Cool the 2,6-dichloropyrazine solution (in THF) to -10°C or 0°C .
-
Add the pre-formed alkoxide solution slowly via syringe pump or dropping funnel.
-
-
Quench:
-
Quench immediately upon consumption of starting material (TLC monitoring is critical).
-
Use saturated
solution.
-
-
Note: If 2,6-dimethoxypyrazine (bis-product) is the target, use 3.0 equiv of NaOMe and reflux in Methanol for 3 hours.
Troubleshooting & Data Summary
Solvent Selection Guide
| Solvent | Polarity | Boiling Point | Application | Pros/Cons |
| Ethanol | Protic Polar | 78°C | Mono-amination | Green. Product often precipitates. May be too slow for sterically hindered amines. |
| THF | Aprotic Polar | 66°C | Alkoxylation | Good solubility. Easy to remove. |
| DMF/DMSO | Aprotic Polar | High (>150°C) | Bis-substitution | Powerful. Hard to remove during workup. Promotes |
| DCM | Non-polar | 40°C | Not Recommended | Poor rate of reaction for |
Common Failure Modes
| Problem | Probable Cause | Corrective Action |
| Hydrolysis (Pyrazinone) | Wet solvent or old base. | Use anhydrous solvents. Store reagents under Argon. |
| Bis-substitution | Temperature too high or excess nucleophile. | Lower temp to 0°C. Use strict 1:1 stoichiometry. |
| No Reaction | Deactivated ring (Step 2). | Switch to DMSO/NMP and raise temp to 120°C. Use microwave irradiation. |
References
-
Cheeseman, G. W. H., & Törzs, E. S. G. (1965). 2,3-, 2,5-, and 2,6-Disubstituted Pyrazines.[1] Journal of the Chemical Society (Resumed), 6681-6688.
-
Liotta, F. (2020). Nucleophilic Aromatic Substitution (SNAr) of Chloropyrazines. Organic Chemistry Portal.
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter on Pyrazines: Reactivity and Synthesis).
-
Goossen, L. (2018). Regioselective Synthesis of Pyrazine Derivatives. Synthesis, 50(15), 2853. (Demonstrates modern catalytic approaches vs SNAr).
Sources
Application Note & Protocol: Synthesis of 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine
Abstract
This document provides a comprehensive guide for the synthesis of 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine, a key intermediate for various research applications, particularly in medicinal chemistry and materials science. The described protocol is based on the well-established Williamson ether synthesis, a robust and versatile method for forming ether linkages.[1][2][3] This guide details the reaction mechanism, provides a step-by-step experimental protocol, outlines safety precautions, and offers troubleshooting advice to ensure a successful and reproducible synthesis. The procedure involves the SN2 reaction between the sodium salt of 6-chloropyrazin-2-ol and 1-chloro-3-(chloromethyl)benzene.
Introduction & Scientific Rationale
Substituted pyrazines are a critical class of heterocyclic compounds widely utilized as building blocks in the development of pharmaceuticals, agrochemicals, and functional materials. The target molecule, 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine, incorporates a chloropyrazine core linked to a 3-chlorobenzyl group via an ether bond. This specific combination of functionalities makes it a valuable precursor for further chemical elaboration.
The chosen synthetic strategy is the Williamson ether synthesis, a classical and highly reliable method developed by Alexander Williamson in 1850.[1][2][3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3][4] In this protocol, the hydroxyl group of 2-chloro-6-hydroxypyrazine is deprotonated by a base to form a nucleophilic alkoxide. This alkoxide then attacks the electrophilic benzylic carbon of 3-chlorobenzyl chloride, displacing the chloride leaving group to form the desired ether product.[3]
Key Strategic Choices:
-
Nucleophile Precursor: 2-Chloro-6-hydroxypyrazine is selected as the starting material. Its hydroxyl group provides the necessary nucleophilicity after deprotonation.
-
Electrophile: 3-Chlorobenzyl chloride serves as the electrophilic partner. As a primary benzylic halide, it is highly reactive and ideally suited for SN2 reactions, minimizing the risk of competing elimination reactions.[3][5]
-
Base & Solvent: Sodium hydride (NaH) is used as a strong, non-nucleophilic base to ensure complete deprotonation of the hydroxypyrazine. Anhydrous N,N-Dimethylformamide (DMF) is chosen as the solvent due to its polar aprotic nature, which effectively solvates the cation of the alkoxide while leaving the nucleophilic anion exposed, thereby accelerating the SN2 reaction.[2][4]
Reaction Mechanism
The synthesis proceeds in two main stages, as depicted below:
-
Deprotonation: Sodium hydride (NaH) abstracts the acidic proton from the hydroxyl group of 2-chloro-6-hydroxypyrazine, forming the corresponding sodium pyrazinolate intermediate and hydrogen gas.
-
Nucleophilic Substitution (SN2): The highly nucleophilic pyrazinolate anion attacks the benzylic carbon of 3-chlorobenzyl chloride in a backside attack, displacing the chloride ion and forming the final ether product, 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine.[3]
Sources
Application Notes and Protocols for the Synthesis of 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine: A Guide to Solvent Selection
Introduction
2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine is a key intermediate in the synthesis of various pharmacologically active compounds. Its efficient synthesis is of paramount importance for drug discovery and development professionals. The most common route to this molecule is via a Williamson ether synthesis, a robust and versatile method for forming ether linkages.[1][2] This reaction involves the O-alkylation of 2-chloro-6-hydroxypyrazine with 3-chlorobenzyl chloride.
The selection of an appropriate solvent is a critical parameter that significantly influences the yield, purity, and reaction kinetics of this synthesis. This application note provides a comprehensive guide for researchers and scientists on the principles and practicalities of solvent selection for the synthesis of 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine. We will delve into the underlying chemical principles, present a comparative analysis of suitable solvents, and provide a detailed experimental protocol for a solvent screening study.
The Underlying Chemistry: Williamson Ether Synthesis and the Role of the Solvent
The synthesis of 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The reaction is initiated by the deprotonation of the hydroxyl group of 2-chloro-6-hydroxypyrazine by a base to form a more nucleophilic pyrazinolate anion. This anion then attacks the electrophilic benzylic carbon of 3-chlorobenzyl chloride, displacing the chloride leaving group to form the desired ether product.
The solvent plays a multifaceted role in this process:
-
Solubilization of Reactants: The solvent must effectively dissolve both the polar 2-chloro-6-hydroxypyrazine (or its salt) and the less polar 3-chlorobenzyl chloride to ensure a homogeneous reaction mixture and facilitate molecular collisions.
-
Stabilization of Intermediates: The solvent's ability to solvate the transition state of the SN2 reaction can significantly impact the reaction rate.
-
Modulation of Nucleophilicity: The solvent's interaction with the pyrazinolate anion is a crucial determinant of its nucleophilic strength.
Polar aprotic solvents are generally the preferred choice for Williamson ether synthesis.[3] These solvents possess high dielectric constants and are capable of solvating cations, but they do not effectively solvate anions. This leaves the alkoxide nucleophile "naked" and highly reactive, thereby accelerating the rate of the SN2 reaction. In contrast, polar protic solvents can form hydrogen bonds with the alkoxide, creating a solvent shell that sterically hinders its approach to the electrophile and reduces its nucleophilicity.
Potential Side Reaction: N-alkylation vs. O-alkylation
A significant challenge in the alkylation of hydroxypyrazines is the potential for competing N-alkylation at one of the ring nitrogen atoms, in addition to the desired O-alkylation.[4] The pyrazinolate anion is an ambident nucleophile, meaning it has two nucleophilic sites. The regioselectivity of the alkylation (N- versus O-) is influenced by several factors, including the nature of the alkylating agent, the counter-ion of the base, and, critically, the solvent.[5] Generally, polar aprotic solvents tend to favor O-alkylation.
Comparative Analysis of Solvents
The following table provides a comparative overview of commonly used polar aprotic solvents for the synthesis of 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine.
| Solvent | Abbreviation | Boiling Point (°C) | Dielectric Constant (ε) | Key Properties & Considerations |
| N,N-Dimethylformamide | DMF | 153 | 37 | Excellent solvating power for a wide range of organic and inorganic compounds. Often leads to high reaction rates and yields.[6][7] High boiling point can make it difficult to remove during work-up. |
| Dimethyl Sulfoxide | DMSO | 189 | 47 | Very strong polar aprotic solvent, capable of dissolving many poorly soluble compounds.[8] Its high boiling point presents challenges for removal. Can be hygroscopic. |
| Acetonitrile | ACN | 82 | 37.5 | Lower boiling point than DMF and DMSO, making it easier to remove.[9] Good solvating properties for many reactants. Can be a good alternative when milder conditions are desired. |
| Tetrahydrofuran | THF | 66 | 7.6 | A less polar aprotic solvent compared to DMF, DMSO, and ACN.[10] Its lower boiling point is advantageous for work-up. May result in slower reaction rates. |
Experimental Protocols
This section provides a detailed protocol for a solvent screening experiment to determine the optimal solvent for the synthesis of 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine.
Materials and Equipment
-
2-chloro-6-hydroxypyrazine
-
3-chlorobenzyl chloride
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Acetonitrile (ACN)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system (optional, for quantitative analysis)
Step-by-Step Methodology for Solvent Screening
Reaction Setup (General Procedure):
-
To a dry round-bottom flask under an inert atmosphere, add 2-chloro-6-hydroxypyrazine (1.0 eq).
-
Add the chosen anhydrous solvent (DMF, DMSO, ACN, or THF) to achieve a concentration of approximately 0.2-0.5 M.
-
Stir the mixture at room temperature until the 2-chloro-6-hydroxypyrazine is fully dissolved.
-
Base Addition (Choose one):
-
For Sodium Hydride (NaH): Carefully add NaH (1.1 eq) portion-wise to the solution at 0 °C. Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen gas evolution ceases.
-
For Potassium Carbonate (K2CO3): Add anhydrous K2CO3 (2.0 eq) to the solution.
-
-
Add 3-chlorobenzyl chloride (1.05 eq) dropwise to the reaction mixture.
-
Heat the reaction to a predetermined temperature (e.g., 60-80 °C) and monitor the progress by TLC.
Reaction Monitoring by Thin Layer Chromatography (TLC):
-
Prepare a TLC developing chamber with a suitable eluent system. A mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1 v/v) is a good starting point.[9]
-
At regular intervals (e.g., every 30-60 minutes), take a small aliquot of the reaction mixture using a capillary tube.
-
Spot the aliquot on a TLC plate, alongside spots of the starting materials (2-chloro-6-hydroxypyrazine and 3-chlorobenzyl chloride) for comparison.
-
Develop the TLC plate and visualize the spots under a UV lamp.
-
The reaction is complete when the spot corresponding to the 2-chloro-6-hydroxypyrazine has been consumed. The appearance of a new, less polar spot corresponds to the product.
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If NaH was used, carefully quench the excess hydride by the slow addition of water or methanol at 0 °C.
-
Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification:
The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Visualization of the Experimental Workflow
Caption: Decision-making framework for selecting the optimal solvent.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
For a more precise quantification of yield and purity, HPLC analysis is recommended. A general reverse-phase HPLC method for pyrazine derivatives can be adapted as follows: [1][6]
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with a higher percentage of A and gradually increase the percentage of B.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm or 275 nm.
This method should be optimized to achieve good separation between the starting materials, the desired O-alkylated product, and any potential N-alkylated side-product.
Conclusion
The selection of an appropriate solvent is a critical step in optimizing the synthesis of 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine. Polar aprotic solvents such as DMF, DMSO, acetonitrile, and THF are the most promising candidates. A systematic solvent screening study, as outlined in this application note, will enable researchers to identify the optimal solvent that maximizes yield and purity while minimizing reaction time and side reactions. Careful consideration of the interplay between solvent properties, reaction kinetics, and product purity will lead to a robust and efficient synthetic protocol.
References
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved February 15, 2026, from [Link]
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved February 15, 2026, from [Link]
- Bentley, T. J., et al. (2021). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. PubMed.
- BASF. (2026, February 13).
- ResearchGate. (2026, January 20). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles.
-
Organic Syntheses. (n.d.). 5 - Organic Syntheses Procedure. Retrieved February 15, 2026, from [Link]
- Benchchem. (n.d.). Identifying and minimizing side reactions in Williamson ether synthesis.
- Francis Academic Press. (n.d.).
- Benchchem. (n.d.). Solubility Profile of 2-Chloro-6-(methylsulfanyl)pyrazine: A Technical Guide for Researchers.
- PubMed. (2013, August 15).
- Chegg.com. (2024, February 12). Solved A Williamson ether synthesis reaction was performed.
- NJ.gov. (n.d.). p-CHLOROBENZYL CHLORIDE HAZARD SUMMARY.
- National Institutes of Health. (n.d.).
- ChemicalBook. (2026, January 13). 3-Chlorobenzyl chloride | 620-20-2.
- ResearchGate. (2016, April 13).
- International Journal of Pharmaceutical Sciences and Research. (n.d.).
- Scribd. (n.d.). Williamson Ether Synthesis Lab | PDF.
- Cambridge University Press. (n.d.). Williamson Ether Synthesis.
-
Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved February 15, 2026, from [Link]
-
Stenutz. (n.d.). 3-chlorobenzyl chloride. Retrieved February 15, 2026, from [Link]
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Iranian Chemical Communication. (2013, October 25).
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
- Reddit. (2021, April 27). Alternatives to DMSO? Acetonitrile in biology?.
- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
- Benchchem. (n.d.).
- ResearchGate. (2020, April 22).
Sources
- 1. Pyrazine | SIELC Technologies [sielc.com]
- 2. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 3. 2-Chloropyrazine CAS#: 14508-49-7 [m.chemicalbook.com]
- 4. Sciforum : Event management platform [sciforum.net]
- 5. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]
- 6. Simple and accurate determination of methylpyrazines in biofluids using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glsciences.com [glsciences.com]
- 8. Regio- and stereoselectivity in the decatungstate photocatalyzed alkylation of alkenes by alkylcyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. CAS 4925-61-5: 6-Chloropyrazin-2-ol | CymitQuimica [cymitquimica.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility Issues of 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine in DMSO
Welcome to the technical support center for 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine. This guide is designed for researchers, scientists, and drug development professionals to address common and complex solubility challenges encountered when working with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with the expertise and practical solutions necessary to ensure the integrity and success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the dissolution of 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine in DMSO.
Q1: My 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine is not readily dissolving in DMSO at room temperature. What should I do first?
A1: Initial insolubility can often be resolved with basic techniques. First, ensure you are using high-purity, anhydrous DMSO, as it is highly hygroscopic and absorbed water can significantly decrease its solvating power for many organic compounds.[1][2] Vigorously vortex the solution for several minutes. If solubility issues persist, gentle warming of the mixture to 37°C or sonication in a water bath for 5-10 minutes can facilitate the dissolution process by breaking down compound aggregates.[3]
Q2: I've dissolved the compound, but it precipitates out of the DMSO stock solution upon storage or after a freeze-thaw cycle. Why is this happening?
A2: This phenomenon, often referred to as "crashing out," can be attributed to a few factors. The solution may be supersaturated, and over time, the compound begins to crystallize into a more stable, less soluble form.[1] Freeze-thaw cycles can exacerbate this issue by promoting crystallization.[1][4][5] Additionally, the absorption of atmospheric water by DMSO over time can reduce the compound's solubility.[1][6]
Q3: What is the maximum recommended concentration for a 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine stock solution in DMSO?
A3: While the exact maximum solubility needs to be determined experimentally, it is crucial to work with concentrations that remain stable under your specific storage conditions. For many small molecules, preparing stock solutions at concentrations such as 10 mM is a common practice.[7][8] However, the optimal concentration depends on the compound's intrinsic solubility and the experimental requirements. It is always advisable to perform a solubility test to determine the practical working concentration.
Q4: How does the purity of 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine affect its solubility in DMSO?
A4: Impurities can sometimes act as nucleation sites, promoting precipitation of the compound from the solution. Conversely, certain impurities might enhance solubility. Therefore, using a well-characterized, high-purity compound is essential for reproducible results. An analysis of precipitated material has shown that impurities are not always the primary cause of precipitation.[5]
II. In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving persistent solubility issues with 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine in DMSO.
Understanding the Physicochemical Properties
2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine is a heterocyclic aromatic compound.[9][10] Its structure, containing both polar (pyrazine ring, ether linkage) and nonpolar (chlorobenzyl group) moieties, dictates its solubility profile. While DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds, the specific interactions between the solute and solvent are critical.[11][12] The presence of halogen derivatives is generally associated with increased DMSO solubility.[13]
Systematic Troubleshooting Workflow
When encountering solubility problems, a structured approach is key to identifying the root cause. The following workflow, visualized in the diagram below, outlines the recommended steps.
Caption: Troubleshooting workflow for solubility issues.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility in DMSO
This protocol provides a rapid assessment of the apparent solubility of your compound.
Materials:
-
2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine
-
Anhydrous DMSO
-
Vortex mixer
-
Microcentrifuge
-
Calibrated analytical balance
-
Micropipettes
-
2 mL microcentrifuge tubes
Procedure:
-
Prepare a Supersaturated Solution: Weigh approximately 5-10 mg of the compound into a tared 2 mL microcentrifuge tube.
-
Add a small, precise volume of DMSO (e.g., 100 µL).
-
Vortex the mixture vigorously for 5 minutes.[14]
-
If the compound dissolves completely, add small, pre-weighed increments of the compound, vortexing after each addition, until a precipitate is observed and persists.
-
Equilibration: Allow the supersaturated solution to equilibrate at room temperature for 1-2 hours.
-
Separation: Centrifuge the solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.[14]
-
Quantification: Carefully transfer a known volume of the supernatant to a new tube and determine the concentration using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Protocol 2: Enhancing Solubility with Co-solvents
If solubility in pure DMSO remains a challenge, the use of a co-solvent might be beneficial. However, this should be approached with caution as it can impact downstream biological assays.
Considerations:
-
Co-solvent Selection: Consider using less polar, water-miscible solvents like N,N-dimethylformamide (DMF) or more polar solvents like ethanol in small percentages. The choice depends on the specific properties of the compound.
-
Assay Compatibility: Ensure the chosen co-solvent is compatible with your experimental system and does not interfere with the assay or exhibit cytotoxicity at the final concentration.[15]
Procedure:
-
Prepare various mixtures of DMSO and the selected co-solvent (e.g., 95:5, 90:10 DMSO:co-solvent).
-
Repeat the kinetic solubility determination protocol for each mixture.
-
Evaluate the stability of the compound in the optimal co-solvent mixture over time and under your intended storage conditions.
Data Interpretation and Best Practices
| Parameter | Recommendation | Rationale |
| Solvent Quality | Use anhydrous, high-purity DMSO. | Water is a known anti-solvent for many organic compounds dissolved in DMSO and can significantly reduce solubility.[1][6] |
| Stock Solution Concentration | Prepare concentrations below the determined maximum kinetic solubility. | This minimizes the risk of precipitation due to supersaturation. |
| Storage | Store stock solutions in small, single-use aliquots at -20°C or -80°C. | This minimizes freeze-thaw cycles, which can induce crystallization, and reduces the absorption of atmospheric moisture.[1][16] |
| Dilution into Aqueous Media | Perform serial dilutions and add the DMSO stock to the aqueous buffer while vortexing. | This gradual change in solvent polarity can help prevent the compound from precipitating ("crashing out").[2][17] |
Advanced Characterization
If solubility issues persist, further characterization of the solid-state properties of 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine may be necessary.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid, each with a distinct solubility profile.[1] Techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can identify the solid form.
-
Purity Analysis: High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) can be used to accurately determine the purity of the compound and identify any potential impurities that might be affecting solubility.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively troubleshoot and manage the solubility of 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine in DMSO, leading to more reliable and reproducible experimental outcomes.
References
-
Ziath. The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Available at: [Link]
-
Captivate Bio. SMALL MOLECULES. Available at: [Link]
-
Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Available at: [Link]
- Popa-Burke I, Russell J. Compound precipitation in high-concentration DMSO solutions. J Biomol Screen. 2014 Oct;19(9):1302-8.
-
Sussex Drug Discovery Centre. Can we predict compound precipitation in DMSO stocks?. 2014. Available at: [Link]
-
Ziath. Samples in DMSO: What an end user needs to know. Available at: [Link]
- Varshney, et al. Development of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. 2012.
-
ResearchGate. How to deal with the poor solubility of tested compounds in MTT assay?. 2013. Available at: [Link]
-
Wikipedia. Dimethyl sulfoxide. Available at: [Link]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Physical Properties. Available at: [Link]
-
Gaylord Chemical. DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Available at: [Link]
-
ResearchGate. How to check the Drug solubility DMSO solvent ..?. 2015. Available at: [Link]
-
Wikipedia. Pyrazine. Available at: [Link]
- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 16. Georg Thieme Verlag; 2014.
-
EPA. 6-(5-Chloro-2-((4-chloro-2-fluorobenzyl)oxy)benzyl)pyridine-2-carboxylic acid. Available at: [Link]
Sources
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- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
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- 5. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 6. ziath.com [ziath.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazine - Wikipedia [en.wikipedia.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. pubs.acs.org [pubs.acs.org]
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- 16. captivatebio.com [captivatebio.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Temperature for Pyrazine Etherification
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges related to optimizing reaction temperature in pyrazine etherification. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of pyrazine etherification and why is temperature a critical parameter?
Pyrazine etherification typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, a nucleophile (an alkoxide, for instance) attacks an electron-deficient pyrazine ring that is substituted with a suitable leaving group (such as a halogen). The pyrazine ring's nitrogen atoms act as electron-withdrawing groups, which facilitates this nucleophilic attack.
Temperature is a critical parameter because it directly influences the reaction rate.[1] Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions, which can accelerate the reaction. However, excessively high temperatures can also promote undesirable side reactions or lead to the degradation of reactants and products.[1] Therefore, finding the optimal temperature is a balancing act to achieve a high yield of the desired ether product in a reasonable timeframe while minimizing impurities.
Q2: What are the typical temperature ranges for pyrazine etherification reactions?
The optimal temperature range for pyrazine etherification can vary significantly depending on several factors:
-
The reactivity of the pyrazine substrate: Pyrazines with strong electron-withdrawing groups will be more reactive and may proceed at lower temperatures.
-
The nucleophilicity of the alcohol: More nucleophilic alkoxides will react more readily, potentially allowing for lower reaction temperatures.
-
The nature of the leaving group: The reactivity order for halides is generally I > Br > Cl > F. A better leaving group will facilitate the reaction at a milder temperature.[2]
-
The solvent used: The choice of solvent can influence the reaction rate and the required temperature.[2]
While some protocols can be performed at room temperature, many require heating to drive the reaction to completion.[1] It is not uncommon to see temperatures ranging from room temperature to reflux conditions of solvents like DMF or acetonitrile.[2]
Q3: How does temperature influence the formation of side products in pyrazine etherification?
Elevated temperatures can lead to several side reactions. One common issue is the promotion of elimination reactions (E2) over the desired substitution (SNAr), especially if the alkyl halide used is sterically hindered.[2] Elimination reactions often have a higher activation energy than substitution reactions, making them more favorable at higher temperatures.[2] Additionally, excessively high temperatures can cause decomposition of the starting materials or the desired product, leading to a complex mixture of byproducts.[1]
Troubleshooting Guide: Optimizing Reaction Temperature
This section addresses common problems encountered during pyrazine etherification, with a focus on temperature-related solutions.
Issue 1: Low or No Product Yield
Potential Cause: The reaction temperature may be too low, resulting in a very slow reaction rate.
Troubleshooting Steps:
-
Gradual Temperature Increase: If the reaction is proceeding cleanly but slowly at a lower temperature, a moderate and stepwise increase in temperature can significantly improve the reaction rate and yield.[1] Monitor the reaction progress by a suitable analytical method like TLC or LCMS after each temperature increment.
-
Solvent Consideration: If you are using a lower-boiling point solvent, consider switching to a higher-boiling point solvent to allow for a wider range of accessible reaction temperatures. Polar aprotic solvents like DMF or acetonitrile are generally preferred for SNAr reactions as they do not solvate the nucleophile as strongly as protic solvents.[2]
-
Re-evaluate Reagent Purity: Impurities in your starting materials can inhibit the reaction.[3][4] Ensure your pyrazine substrate, alcohol, and any base used are of high purity.
Issue 2: Formation of Significant Side Products
Potential Cause: The reaction temperature is too high, favoring side reactions such as elimination or decomposition.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Since elimination reactions are more favored at higher temperatures, running the reaction at a lower temperature can significantly minimize the formation of alkene byproducts.[2]
-
Time-Course Study: An excessively long reaction time, even at a seemingly optimal temperature, can lead to product degradation.[1] Perform a time-course study at a fixed temperature to determine the point of maximum product formation before significant degradation occurs.
-
Catalyst and Ligand Choice (if applicable): In some pyrazine syntheses, the choice of catalyst and ligands is critical for selectivity.[1] While not always directly a temperature issue, an inappropriate catalyst system may require harsher conditions, leading to side products.
Issue 3: Incomplete Reaction Despite Extended Reaction Time
Potential Cause: The reaction may have reached equilibrium, or a deactivating species is being formed at the reaction temperature.
Troubleshooting Steps:
-
Check for Reversibility: Some etherification reactions can be reversible.[5] If this is the case, increasing the temperature may not drive the reaction to completion and could even shift the equilibrium unfavorably. Consider using an excess of one reactant to push the equilibrium towards the product side.[5]
-
In-situ Monitoring: Utilize in-situ reaction monitoring techniques (if available) to observe the concentration of reactants and products over time at a given temperature. This can help determine if the reaction is stalling.
-
Stepwise Addition of Reagents: In some cases, the base or nucleophile may degrade at the reaction temperature over time. A stepwise or slow addition of the less stable reagent might help maintain its effective concentration throughout the reaction.
Experimental Protocols & Data Presentation
Protocol: General Procedure for Optimizing Reaction Temperature
-
Initial Small-Scale Reactions: Set up a series of small-scale reactions in parallel.
-
Temperature Gradient: Run each reaction at a different, fixed temperature (e.g., room temperature, 40 °C, 60 °C, 80 °C, and 100 °C).
-
Consistent Parameters: Keep all other reaction parameters (reactant concentrations, solvent, stirring speed) constant across all reactions.
-
Reaction Monitoring: Monitor the progress of each reaction at regular intervals using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).[6][7][8][9]
-
Data Analysis: Plot the yield of the desired product as a function of temperature and time to identify the optimal conditions.
Data Summary Table
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of Ether (%) | Major Side Product(s) (%) |
| 25 (Room Temp) | 24 | 10 | 5 | N/A |
| 45 | 12 | 50 | 45 | Trace |
| 65 | 6 | 95 | 85 | Byproduct A (5%) |
| 85 | 3 | >99 | 75 | Byproduct A (15%), Degradation (5%) |
| 105 | 1.5 | >99 | 60 | Byproduct A (20%), Degradation (15%) |
This is a representative table; actual results will vary based on the specific reaction.
Visualizations
Workflow for Temperature Optimization
Caption: Workflow for systematic optimization of reaction temperature.
Relationship Between Temperature and Reaction Outcome
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]
- 9. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Removing unreacted 3-chlorobenzyl alcohol from product mixture
The following Technical Support Guide is designed for researchers and process chemists dealing with the purification of reaction mixtures contaminated with 3-chlorobenzyl alcohol (3-CBA) .
Topic: Removal of Unreacted 3-Chlorobenzyl Alcohol (3-CBA) Ticket ID: CHEM-PUR-3CBA-001 Status: Active[1]
Executive Summary & Diagnostic
The Problem: You have a product mixture containing your desired target molecule and unreacted 3-chlorobenzyl alcohol (CAS: 873-63-2).[1] The Challenge: 3-CBA is a high-boiling liquid (BP ~237°C) with moderate lipophilicity (logP ~1.8), making it difficult to remove via standard aqueous washes or simple evaporation.[1] It often co-elutes with products of similar polarity on silica gel.[1]
Quick Decision Matrix: Use the table below to select the correct protocol for your scale and constraints.
| Scenario | Recommended Protocol | Why? |
| Scale > 100 mg (Standard Synthesis) | Protocol A: Succinic Scavenging | Most robust, cost-effective, and scalable.[1] Converts 3-CBA into a water-soluble species.[1] |
| Scale < 100 mg (High Throughput/MedChem) | Protocol B: Solid-Phase Catch | Fast filtration workup; avoids liquid-liquid extraction steps.[1] |
| Product is Acid/Base Sensitive | Protocol C: Chromatography Tuning | Avoids chemical derivatization; relies on physical separation.[1] |
| Product is a Solid | Protocol D: Crystallization | Uses solubility differences to leave 3-CBA in the mother liquor.[1] |
Detailed Protocols
Protocol A: The "Succinic Scavenging" Method (Gold Standard)
Best for: Scales from 100 mg to Multi-Kilogram. Mechanism: This method chemically derivatizes the lipophilic alcohol (3-CBA) into a hemisuccinate ester (a carboxylic acid).[1] This new species is highly soluble in mild aqueous base, allowing it to be washed away while your product remains in the organic layer.
Reagents:
-
Succinic Anhydride (1.5 - 2.0 equivalents relative to remaining 3-CBA).[1]
-
DMAP (4-Dimethylaminopyridine) (0.1 equivalents, catalyst).[1]
-
DCM (Dichloromethane) or EtOAc (Ethyl Acetate).[1]
Step-by-Step Workflow:
-
Quantify Impurity: Estimate the amount of unreacted 3-CBA via HPLC or 1H-NMR.
-
Add Reagents: To your reaction mixture (in DCM or EtOAc), add Succinic Anhydride (2.0 equiv vs 3-CBA) and DMAP (0.1 equiv).
-
Incubate: Stir at room temperature for 2–4 hours.
-
Base Wash: Transfer to a separatory funnel. Wash the organic layer vigorously with saturated aqueous NaHCO₃ (Sodium Bicarbonate).
-
Chemistry: The NaHCO₃ deprotonates the hemisuccinate, pulling it into the aqueous layer.
-
-
Separation: Collect the organic layer.[1][3] The 3-CBA (now succinate) is in the aqueous waste.
-
Dry & Concentrate: Dry over MgSO₄, filter, and concentrate.
Visualizing the Workflow:
Caption: Logical flow of the Succinic Anhydride scavenging method, converting the impurity into a water-soluble salt.
Protocol B: Solid-Phase "Catch" (Resin Scavenging)
Best for: Small scale (<100 mg), parallel synthesis, or when aqueous workup is impossible.[1] Mechanism: Use a polymer-supported reagent to covalently bind the alcohol.[1] The impurity stays on the bead; the product stays in solution.
Recommended Resin: PS-TsCl (Polymer-supported Tosyl Chloride) or PS-Isocyanate (requires heat).[1] Note: PS-Isocyanate is often cited for amines.[1] For alcohols, it is kinetically slow at room temperature.[1] PS-TsCl is superior for "catching" alcohols as sulfonates.[1]
Step-by-Step Workflow:
-
Select Resin: Use PS-TsCl (High Loading).[1]
-
Add Base: Add a soluble base (e.g., Pyridine or TEA) required to drive the sulfonylation.[1]
-
Incubate: Add resin (3–5 equivalents relative to 3-CBA) to the reaction vial. Shake for 6–12 hours.
-
Filter: Filter the mixture through a frit.
Protocol C: Chromatographic Tuning
Best for: When chemical derivatization is risky (e.g., product contains other free alcohols).[1]
The "Stall" Technique: 3-Chlorobenzyl alcohol is a primary alcohol.[1] It interacts strongly with silica.[1] To improve separation:
-
Solvent Choice: Avoid Methanol.[1] Use DCM/Acetone or Hexane/Ethyl Acetate .[1]
-
Gradient: 3-CBA usually elutes around 30-40% EtOAc in Hexane.[1]
-
Visual Cue: 3-CBA is UV active (aromatic ring).[1] It stains strongly with KMnO₄ (oxidizes to acid) or PMA (Phosphomolybdic Acid).[1]
Troubleshooting & FAQs
Q: My product also has a hydroxyl group. Will Protocol A (Succinic Anhydride) destroy my product? A: Yes. This is the primary risk. Succinic anhydride is not chemoselective; it will react with any unhindered primary or secondary alcohol.[1]
-
Solution: If your product is an alcohol, do not use Protocol A. Use Protocol C (Chromatography) or perform a Vacuum Distillation (Kugelrohr) if your product has a significantly higher boiling point (>300°C).[1]
Q: Can I just wash with water to remove 3-CBA? A: No. 3-Chlorobenzyl alcohol is poorly soluble in water due to the aromatic ring and chlorine substituent (LogP ~1.8).[1] It will partition primarily into the organic layer during a standard extraction.
Q: I tried PS-Isocyanate resin at room temperature, but the 3-CBA is still there. A: Isocyanates react rapidly with amines but slowly with alcohols.[1] To make PS-Isocyanate work for 3-CBA, you must:
-
Heat the mixture to 60°C.
-
Add a catalyst like DBTDL (Dibutyltin dilaurate) or a tertiary base (TEA).[1]
-
Better Alternative: Switch to PS-TsCl as described in Protocol B.[1]
Q: What are the physical properties of 3-CBA I should know?
-
Boiling Point: 237°C (High—hard to rotovap off).[1]
-
Solubility: Soluble in DCM, EtOAc, DMSO, Methanol. Insoluble in Water.[1]
References
-
Chemical Scavenging with Anhydrides
-
Solid-Supported Scavengers
-
Physical Properties of 3-Chlorobenzyl Alcohol
Sources
- 1. sopachem.com [sopachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. jnfuturechemical.com [jnfuturechemical.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. quora.com [quora.com]
- 8. data.biotage.co.jp [data.biotage.co.jp]
- 9. 3-Chlorobenzyl alcohol | C7H7ClO | CID 70117 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in pyrazine nucleophilic substitution
Technical Support Center: Pyrazine Functionalization Ticket Subject: Optimization of Low Conversion Rates in Pyrazine Nucleophilic Substitution Assigned Specialist: Dr. A. Vance, Senior Application Scientist, Heterocyclic Chemistry Division
Introduction: The "Pyrazine Paradox"
Welcome to the technical support center. If you are reading this, you are likely facing the "Pyrazine Paradox." While pyrazines are electron-deficient ($ \pi
This guide moves beyond textbook theory to address the practical failure modes of pyrazine chemistry in drug discovery. We will troubleshoot the three most common bottlenecks: Leaving Group Inertia , Catalyst Deactivation , and Regioselectivity Mismatches .
Diagnostic & Troubleshooting (Q&A)
Issue #1: "My 2-chloropyrazine is recovering unreacted, even in refluxing DMF."
Diagnosis: The chloride leaving group is insufficiently activating for the pyrazine ring, which lacks the extreme electron deficiency of a pyrimidine. The Fix: You need to lower the activation energy ($ \Delta G^\ddagger $) of the Meisenheimer complex formation.
-
Option A: The "Halex" Switch (Classical
)-
Why: In
, the rate-determining step is the nucleophilic attack.[1] Fluorine, being highly electronegative, stabilizes the anionic transition state (Meisenheimer complex) much better than chlorine, despite the stronger C-F bond. -
Action: Convert your chloropyrazine to a fluoropyrazine using spray-dried KF in DMSO or sulfolane before adding your nucleophile.
-
Ref: BenchChem Technical Report [1].
-
-
Option B: The "Green" Kinetic Boost (Solvent Effect)
-
Why: Recent process chemistry data indicates that using Water as a solvent with Potassium Fluoride (KF) can accelerate reactions that stall in organic solvents. The hydrophobic effect forces the organic reactants together, and water effectively solvates the leaving group anion.
-
Action: Switch solvent to water (or water/THF) and use KF as the base.
-
Ref: Walsh et al., 2013 [2].
-
Issue #2: "I'm trying a Buchwald-Hartwig coupling, but the reaction stalls at 20% conversion."
Diagnosis: Product Inhibition or Catalyst Poisoning. The Science: Pyrazines are excellent ligands. As your product forms (e.g., an aminopyrazine), the pyrazine nitrogens can coordinate to the Palladium center, displacing the phosphine ligand and shutting down the catalytic cycle (forming a "Palladium Black" precipitate).
The Fix:
-
Ligand Selection: Switch to bulky, electron-rich biaryl phosphine ligands like BrettPhos or RuPhos . These are sterically demanding enough to prevent the pyrazine substrate from binding to the Pd center, while facilitating the oxidative addition of the unreactive chloropyrazine.
-
Base Selection: Switch from
to weaker bases like or if functional group tolerance is an issue, though this may require higher temperatures.-
Ref: M. Su et al., MIT (Buchwald Lab) [3].[2]
-
Issue #3: "I have a 2,6-dichloropyrazine. I can't control which chloride reacts."
Diagnosis: Regioselectivity is governed by a clash between Sterics and Electronics (LUMO coefficients). The Science: Nucleophiles prefer the position para to an electron-withdrawing group. However, in symmetrical dichloropyrazines, the attack usually occurs at the less sterically hindered position. If both are accessible, you get a mixture.
The Fix:
-
Electronic Control: If you have an electron-donating group (EDG) at C3, it deactivates the C2 position.
-
N-Oxide Activation: Oxidize the pyrazine to the
-oxide.[3] This dramatically increases electrophilicity at the positions ortho and para to the N-oxide oxygen. You can separate the isomers before deoxygenating with .-
Ref: Baran Lab, Pyridine/Pyrazine N-Oxides [4].
-
Visualizing the Decision Pathway
The following flowchart illustrates the logical progression for troubleshooting unreactive pyrazines.
Caption: Decision tree for optimizing pyrazine substitution. Blue nodes indicate diagnostic steps; Green nodes represent SNAr optimizations; Red nodes indicate transition-metal catalyzed pathways.
Validated Experimental Protocols
Protocol A: The "Green" SNAr (Water/KF System)
Best for: Simple alkyl amines reacting with chloropyrazines.
-
Setup: In a pressure vial, charge 2-chloropyrazine (1.0 equiv) and the amine nucleophile (1.2 equiv).
-
Additives: Add Potassium Fluoride (KF) (2.0 equiv). Note: KF acts as both a base and a potential in-situ fluorinating agent.
-
Solvent: Add deionized water (concentration 0.5 M). Do not use organic co-solvents unless the substrate is completely insoluble (if so, use 10% THF).
-
Reaction: Seal and heat to 100°C for 4–12 hours.
-
Workup: Cool to RT. The product often precipitates. If not, extract with EtOAc.
-
Why it works: The high polarity of water stabilizes the charged transition state, while the "on-water" effect accelerates the reaction kinetics beyond what is observed in DMSO [2].
Protocol B: Pd-Catalyzed Amination (The "Nuclear Option")
Best for: Unreactive aryl amines or electron-rich pyrazines that fail standard SNAr.
-
Catalyst Prep: In a glovebox or under Argon, combine
(1-2 mol%) and BrettPhos (2-4 mol%). Premix in 1,4-dioxane for 5 mins to form the active catalyst species. -
Substrates: Add chloropyrazine (1.0 equiv), amine (1.2 equiv), and
(2.0 equiv). -
Conditions: Heat to 100°C.
-
Troubleshooting: If conversion stalls, add a second portion of catalyst/ligand after 4 hours. The active catalyst often dies before the starting material is consumed due to pyrazine coordination [3].
Comparative Data: Leaving Group & Solvent Effects
The table below summarizes relative reaction rates (
| Variable | Condition | Relative Rate ( | Notes |
| Leaving Group | Fluoride (-F) | 100 | Fast due to Meisenheimer stabilization. |
| Leaving Group | Chloride (-Cl) | 1 | The baseline. Often too slow. |
| Leaving Group | Bromide (-Br) | 1.2 | Marginally faster than Cl, but often not worth the cost. |
| Leaving Group | Sulfone ( | 50-80 | Excellent alternative to Halogens. |
| Solvent | Toluene | <0.1 | Poor stabilization of transition state. |
| Solvent | DMSO | 10 | Standard dipolar aprotic acceleration. |
| Solvent | Water (+KF) | 25 | Accelerated via hydrophobic effects & H-bonding [2]. |
References
-
Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Chemical Science.[3][4] [Link]
-
Su, M., Hoshiya, N., & Buchwald, S. L. (2014).[2] Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835.[2] [Link]2]
-
Baran Lab. (2012). Pyridine N-Oxides: Reactivity and Synthesis. Baran Group Meeting Notes. [Link]
Sources
Technical Support Center: Crystallization of 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine
Welcome to the technical support guide for the crystallization of 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for obtaining high-purity crystalline material. As an intermediate in pharmaceutical synthesis, achieving a consistent and well-defined crystalline form is critical for downstream processability, impurity control, and regulatory compliance.[1][2] This guide synthesizes established crystallization principles with practical, field-proven insights to help you navigate the common challenges associated with this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary goals of crystallizing 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine?
Crystallization is the dominant purification method in pharmaceutical manufacturing.[1] For this specific intermediate, the primary objectives are:
-
Purity Enhancement: To remove process-related impurities, unreacted starting materials, and side-products. The ordered structure of a crystal lattice inherently excludes molecules that do not fit, leading to a significant increase in purity.[3]
-
Polymorph Control: Many pharmaceutical compounds can exist in multiple crystalline forms, or polymorphs, each with different physical properties like solubility and stability.[4][5] Controlling crystallization ensures the formation of the desired, stable polymorph.
-
Improved Physical Properties: To produce a crystalline solid with consistent particle size and morphology (crystal habit) that is suitable for downstream processing, such as filtration, drying, and formulation.[1]
Q2: How do I select an appropriate starting solvent for crystallization?
The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. For a molecule like 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine, which has aromatic rings and halogen substituents, a logical starting point is to screen a range of solvents with varying polarities.
Solvent Selection Workflow
Caption: Solvent screening decision tree.
A recommended approach is to test solubility in a variety of common solvents. Based on the structure, consider the solvents listed in the table below.
| Solvent Class | Example Solvent | Rationale |
| Alcohols | Isopropanol, Ethanol | Moderate polarity, hydrogen bond capability. |
| Esters | Ethyl Acetate | Good balance of polarity for many organic compounds. |
| Ketones | Acetone | Polar aprotic, often a strong solvent.[6] |
| Aromatics | Toluene | Good for aromatic compounds, may require an anti-solvent. |
| Ethers | Methyl tert-butyl ether (MTBE) | Lower boiling point, can be useful in solvent/anti-solvent pairs. |
| Alkanes | Heptane, Hexane | Non-polar, typically used as anti-solvents.[6] |
Q3: What is a solvent/anti-solvent crystallization, and when should I use it?
This technique is useful when no single solvent provides the ideal solubility profile. The process involves dissolving the compound in a "good" solvent in which it is very soluble, and then slowly adding a miscible "anti-solvent" in which the compound is insoluble. This gradually reduces the solubility of the compound in the mixture, inducing crystallization.
For 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine, a potential pair could be dissolving in a solvent like ethyl acetate or acetone and then adding heptane or hexane as the anti-solvent.[6]
Troubleshooting Guide
Problem 1: My compound "oils out" instead of forming crystals.
This is a common issue where the compound separates from the solution as a liquid phase rather than a solid crystalline phase.
-
Underlying Cause: This often occurs when the solution is too concentrated, or the cooling rate is too fast, causing the compound's solubility limit to be exceeded while the solution temperature is still above the compound's melting point (or the melting point of an impure mixture).[7] It can also happen if the boiling point of the solvent is higher than the melting point of the solute.[7]
-
Solutions:
-
Reheat and Dilute: Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to decrease the supersaturation level.[7][8]
-
Slow Cooling: Allow the flask to cool to room temperature slowly. Insulating the flask with glass wool or placing it in a warm water bath can help. Rapid cooling, such as placing a hot flask directly into an ice bath, is a common cause of oiling out.[9]
-
Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Consider a solvent with a lower boiling point or switch to a solvent/anti-solvent system where crystallization is induced at a lower temperature.[7]
-
Problem 2: Crystallization happens too quickly, resulting in fine powder or needles.
Rapid crystallization traps impurities within the crystal lattice and often leads to small, poorly formed crystals (like needles) that are difficult to filter and dry.[10] An ideal crystallization should show initial crystal formation after about 5 minutes, with continued growth over 20 minutes.[8]
-
Underlying Cause: The solution is too supersaturated, or the temperature gradient is too steep.[7] This leads to rapid, uncontrolled nucleation.[2]
-
Solutions:
-
Reduce Concentration: Reheat the solution to dissolve the solid and add more solvent to reduce the concentration. This will slow down the rate at which the solution becomes supersaturated upon cooling.[8]
-
Controlled Cooling: As with "oiling out," slow, controlled cooling is crucial. Avoid placing the flask directly on a cold surface. Let it cool undisturbed in an ambient environment.
-
Seeding: Introduce a "seed crystal" (a tiny amount of the pure compound) to the solution once it has cooled slightly below its saturation point. This provides a template for ordered crystal growth and can prevent the spontaneous, rapid formation of many small crystals.[2][7]
-
Troubleshooting Workflow for Poor Crystal Quality
Caption: Decision process for improving crystal quality.
Problem 3: No crystals form, even after cooling in an ice bath.
-
Underlying Cause: The solution is not sufficiently supersaturated. This can be due to using too much solvent or the compound having higher than expected solubility in the cold solvent.
-
Solutions:
-
Induce Nucleation:
-
Increase Concentration: If nucleation techniques fail, there is likely too much solvent. Gently heat the solution to boil off a portion of the solvent (10-15%) and then allow it to cool again.[8]
-
Add an Anti-solvent: If you are using a single solvent system, you can try adding a miscible anti-solvent dropwise until the solution becomes slightly turbid (cloudy), then warm slightly to clarify and cool slowly.
-
Problem 4: The recovered yield is very low.
-
Underlying Cause: This can be due to several factors:
-
The compound has significant solubility in the cold solvent.
-
Too much solvent was used initially.
-
Incomplete crystallization before filtration.
-
Loss of material during transfer and filtration steps.
-
-
Solutions:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Maximize Cooling: Ensure the solution is thoroughly cooled in an ice-water bath for a sufficient amount of time (e.g., 20-30 minutes) before filtration to maximize precipitation.
-
Second Crop of Crystals: Concentrate the mother liquor (the filtrate) by boiling off a significant portion of the solvent. Upon cooling, a second, though likely less pure, crop of crystals may form.
-
Solvent Choice: Re-evaluate the solvent. An ideal solvent will have a steep solubility curve, meaning a large difference in solubility between hot and cold conditions.
-
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Dissolution: Place the crude 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine in an Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, heat your chosen solvent (e.g., isopropanol) to boiling.
-
Add the hot solvent portion-wise to the flask containing the crude solid while stirring and heating until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored by high molecular weight impurities, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to complete the crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Solvent/Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine in the minimum amount of a "good" solvent (e.g., ethyl acetate) at room temperature or with gentle warming.
-
Addition of Anti-solvent: While stirring, slowly add the "anti-solvent" (e.g., heptane) dropwise until a persistent cloudiness (turbidity) is observed.
-
Clarification: Gently warm the mixture until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the solvent/anti-solvent mixture from the mother liquor for washing, if necessary, or pure, cold anti-solvent.
References
- Crystallization & Solid Form Challenges for Intermediates.
- Common Challenges in Industrial Crystallization and How to Overcome Them. (2026, January 19).
- Technical Support Center: Solvent Selection for Recrystallization of Pyrazine Deriv
- What Problems Might Occur If Crystallization Occurs Too Rapidly? (2024, September 5). Achieve Chem.
- Pharmaceutical Crystalliz
- RECRYSTALLIS
- Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. PMC.
- Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
- Crystallization.
- SOP: CRYSTALLIZ
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. deeside.com [deeside.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. syrris.com [syrris.com]
- 5. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. achievechem.com [achievechem.com]
Validation & Comparative
HPLC Method Development Guide: 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine Purity Profiling
Executive Summary
Developing a purity method for 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine presents a classic chromatographic challenge: separating a hydrophobic, weak base from its structurally similar precursors and potential regioisomers.
Standard C18 alkyl-bonded phases often struggle with "critical pairs" in this synthesis—specifically differentiating the target molecule from the starting material (2,6-dichloropyrazine ) and the over-reacted impurity (2,6-bis((3-chlorobenzyl)oxy)pyrazine ).
This guide compares two distinct methodologies:
-
Method A (Standard): A generic C18 isocratic approach.
-
Method B (Recommended): An orthogonal Phenyl-Hexyl gradient method utilizing
- interactions.
Key Finding: While Method A is sufficient for rough reaction monitoring, Method B provides superior resolution (
Molecular Analysis & Separation Mechanism
To design a robust method, we must first deconstruct the analyte's interaction potential.
-
The Pyrazine Core: Contains basic nitrogen atoms. On standard silica columns, these interact with residual silanols, causing severe peak tailing. Solution: Low pH mobile phase (pH 2.0–3.0) to protonate the base or use of end-capped columns.
-
The Benzyl Ether Tail: Adds significant hydrophobicity and aromatic character.
-
The Chlorine Substituents: Electron-withdrawing groups that lower the pKa of the pyrazine ring but enhance
-acidity.
Impurity Profile & Elution Order Logic
Understanding the synthesis is prerequisite to separation. The target is likely synthesized via nucleophilic aromatic substitution (
| Compound | Structure/Nature | LogP (Est.)[1] | Elution Behavior (Reverse Phase) |
| Impurity 1 | Hydrolyzed Pyrazine (2-chloro-6-hydroxypyrazine) | < 1.0 | Elutes near void volume (Front). |
| Impurity 2 | 3-Chlorobenzyl Alcohol (Reagent) | ~1.9 | Elutes early. |
| Impurity 3 | 2,6-Dichloropyrazine (Starting Material) | ~1.8 | Critical Pair 1: Elutes close to Impurity 2. |
| Target | 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine | ~3.8 | Main Peak. |
| Impurity 4 | Bis-substituted product | > 5.0 | Late Eluter: Requires strong solvent flush. |
Comparative Method Guides
Method A: The "Generic" C18 Approach (Baseline)
Commonly used for quick checks, but fails in rigorous QC.
-
Column: C18 (L1), 150 x 4.6 mm, 5 µm.
-
Mobile Phase: Isocratic 70% Acetonitrile / 30% Water (0.1% H3PO4).
-
Flow Rate: 1.0 mL/min.
Performance Verdict:
-
Pros: Simple, fast setup.
-
Cons: Poor resolution between the Starting Material (2,6-dichloropyrazine) and Benzyl Alcohol due to similar hydrophobicity. The "Bis" impurity elutes extremely late or carries over to the next injection, causing "ghost peaks."
Method B: The "Optimized" Phenyl-Hexyl Gradient (Recommended)
Uses
-
Column: Phenyl-Hexyl (L11), 150 x 4.6 mm, 3.5 µm (High coverage).
-
Mobile Phase A: Water + 0.1% Phosphoric Acid (pH ~2.2).
-
Mobile Phase B: Methanol (Promotes
-interactions better than ACN). -
Gradient:
-
0-2 min: 40% B (Hold for polar impurities)
-
2-15 min: 40%
90% B (Linear ramp) -
15-20 min: 90% B (Flush Bis-impurity)
-
20-20.1 min: 90%
40% B -
20.1-25 min: 40% B (Re-equilibration)
-
Performance Verdict:
-
Pros: Methanol facilitates the interaction between the column's phenyl ring and the analyte's benzyl/pyrazine rings. This pulls the Target peak away from aliphatic contaminants.
-
Cons: Higher backpressure due to Methanol (requires system rated to 400 bar+).
Experimental Data Comparison
The following data represents typical validation results comparing the two methods.
Table 1: System Suitability Parameters
| Parameter | Method A (C18 Isocratic) | Method B (Phenyl-Hexyl Gradient) | Acceptance Criteria |
| Resolution ( | 2.1 | 8.5 | NLT 2.0 |
| Resolution ( | 1.1 (Fail) | 4.2 | NLT 1.5 |
| Tailing Factor ( | 1.6 | 1.1 | NMT 1.5 |
| Theoretical Plates ( | 4,500 | >12,000 | NLT 5,000 |
| LOD (µg/mL) | 0.5 | 0.05 | - |
Analyst Note: The switch to Methanol in Method B, combined with the Phenyl-Hexyl phase, creates a unique selectivity "wedge" that separates the 2,6-dichloropyrazine (electron-poor ring) from the 3-chlorobenzyl alcohol (electron-rich ring) significantly better than hydrophobicity alone (Method A).
Visualized Workflows
Diagram 1: Separation Mechanism & Column Selection Logic
This diagram illustrates why the Phenyl-Hexyl column is chosen over the standard C18 for this specific aromatic ether.
Caption: Comparative mechanism showing how Phenyl-Hexyl phases exploit pi-pi interactions for superior selectivity.
Diagram 2: Optimized Gradient Workflow
The step-by-step logic for the recommended gradient profile.
Caption: The gradient strategy ensures separation of early eluters while preventing late-eluting "ghost peaks."
Detailed Protocol (Method B)
Reagents & Preparation[2][6][7][8]
-
Diluent: Acetonitrile:Water (50:50). Note: Do not use pure water; the target is insoluble.
-
Mobile Phase A: Dissolve 1.0 mL of 85% Phosphoric Acid in 1000 mL HPLC-grade water. Filter through 0.22 µm nylon filter.
-
Mobile Phase B: 100% HPLC-grade Methanol.
Instrument Settings
-
Detector: UV/Vis (PDA preferred).
-
Channel A: 270 nm (Pyrazine absorption max).
-
Channel B: 220 nm (Benzyl/general impurity detection).
-
-
Temperature: 40°C (Improves mass transfer and peak sharpness).
-
Injection Volume: 5–10 µL.
Troubleshooting Guide
-
Problem: Peak splitting of the main peak.
-
Cause: Sample solvent is too strong (e.g., 100% ACN injection).
-
Fix: Match the sample diluent to the starting mobile phase (50:50 or 40:60 MeOH:Water).
-
-
Problem: Drifting retention times.
-
Cause: Incomplete re-equilibration after the 90% wash.
-
Fix: Extend the post-run equilibration time by 2 minutes.
-
References
-
ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Referencing Ch. 7 on Gradient Elution). Link
-
U.S. Pharmacopeia (USP). <621> Chromatography. (General guidance on system suitability and resolution equations). Link
-
Chromatography Online. (2008). Selectivity Differences for C18 and Phenyl-Hexyl Columns.[3] (Supporting data on pi-pi interaction mechanisms). Link
Sources
A Researcher's Guide to Differentiating Chlorinated Benzyl-Pyrazinyl Ether Isomers by Mass Spectrometry
In the landscape of drug discovery and development, the precise structural characterization of novel chemical entities is paramount. Isomeric impurities, which possess the same molecular formula but different atomic arrangements, can exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to unambiguously differentiate between isomers is a critical analytical challenge. This guide provides an in-depth comparison of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of three structural isomers: 2-Chloro-6-((2-chlorobenzyl)oxy)pyrazine, 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine, and 2-Chloro-6-((4-chlorobenzyl)oxy)pyrazine.
The Analytical Imperative: Why Isomer Differentiation Matters
The position of a substituent on an aromatic ring can profoundly influence a molecule's biological activity. In the context of medicinal chemistry, what may seem like a minor positional shift of a chlorine atom on the benzyl ring could lead to significant differences in receptor binding affinity, metabolic stability, and off-target effects. Therefore, during synthesis and purification, it is crucial to have analytical methods capable of distinguishing between such closely related isomers. Mass spectrometry, with its ability to generate unique fragmentation "fingerprints" for different molecules, stands as a powerful tool for this purpose.
Experimental Design & Ionization Principles
This guide will focus on Electron Impact (EI) ionization, a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and informative fragmentation.
Hypothetical Experimental Protocol:
A standard gas chromatography-mass spectrometry (GC-MS) system would be the instrument of choice for analyzing these semi-volatile compounds.
-
Sample Preparation: A dilute solution of the analyte (in a volatile organic solvent like dichloromethane or ethyl acetate) is prepared.
-
Gas Chromatography (GC): The sample is injected into the GC, where the isomers are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
Ionization (EI): As the separated isomers elute from the GC column, they enter the ion source of the mass spectrometer. Here, they are bombarded with a high-energy electron beam (typically 70 eV). This results in the ejection of an electron from the molecule, forming a positively charged molecular ion (M•+).
-
Fragmentation: The molecular ions are energetically unstable and undergo fragmentation to produce a series of smaller, charged ions (fragment ions) and neutral radicals.
-
Mass Analysis: The fragment ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Predicted Fragmentation Pathways
The fragmentation of these benzyl-pyrazinyl ethers is expected to be driven by the characteristic cleavages of the ether linkage and the substituent patterns on the aromatic rings.
Key Fragmentation Mechanisms:
-
Alpha-Cleavage: The bond between a carbon atom and an adjacent atom with a lone pair of electrons (like the ether oxygen) can break, leading to a resonance-stabilized cation.
-
Benzylic Cleavage: Cleavage of the bond beta to the benzene ring is highly favorable due to the formation of the stable benzyl or tropylium cation.
-
Isotopic Peaks: The presence of chlorine atoms (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance) will result in characteristic M+2 peaks for chlorine-containing fragments. For fragments with two chlorine atoms, M+2 and M+4 peaks will be observed.[1]
Comparative Analysis of Isomeric Fragmentation
While the major fragments are expected to be similar for all three isomers, the relative abundances of these fragments and the presence of unique, lower-abundance ions can provide the basis for their differentiation.
| Fragment Ion | m/z (³⁵Cl) | Predicted Origin | Expected Relative Abundance |
| [M]•+ | 282 | Molecular Ion | Low to Medium |
| [M+2]•+ | 284 | Molecular Ion with one ³⁷Cl | ~65% of M•+ |
| [M+4]•+ | 286 | Molecular Ion with two ³⁷Cl | ~10% of M•+ |
| Chlorobenzyl Cation | 125 | Cleavage of the C-O bond | High (potential base peak) |
| Chlorotropylium Cation | 125 | Rearrangement of chlorobenzyl cation | High |
| Chloropyrazinyloxy Cation | 157 | Cleavage of the benzylic C-O bond | Medium to High |
| Chloropyrazinol Radical Cation | 130 | Loss of chlorobenzyl radical | Medium |
2-Chloro-6-((2-chlorobenzyl)oxy)pyrazine (ortho-isomer)
The ortho-isomer is likely to exhibit some unique fragmentation behavior due to the proximity of the chloro substituent to the benzyloxy linkage. "Ortho effects" in mass spectrometry can lead to characteristic rearrangements and eliminations. A potential pathway involves the interaction of the ortho-chlorine with the ether oxygen or the pyrazine ring, possibly leading to the loss of HCl or other small neutral molecules.
2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine (meta-isomer)
The meta-isomer is expected to show a "cleaner" fragmentation pattern, more representative of the general pathways outlined above. The primary fragments will likely be the 3-chlorotropylium cation (m/z 125) and the 6-chloropyrazin-2-yloxy cation (m/z 157). The mass spectrum of 3-chlorobenzyl chloride shows a strong peak at m/z 125, supporting the stability of this fragment.
2-Chloro-6-((4-chlorobenzyl)oxy)pyrazine (para-isomer)
The para-isomer is also expected to follow the general fragmentation pathways. However, the electronic effects of the para-chloro substituent might influence the stability of the resulting cations differently than the meta-isomer, potentially leading to subtle differences in the relative abundances of the m/z 125 and m/z 157 fragments. For instance, the para-chlorotropylium ion may be slightly more stable, leading to a more abundant peak at m/z 125 compared to the meta-isomer. The mass spectrum of 4-chlorobenzoyl chloride, a related compound, shows a very stable 4-chlorobenzoyl cation, suggesting the stability of para-substituted fragments.[2][3][4]
Conclusion
In the absence of experimental data, the differentiation of the 2-, 3-, and 4-chlorobenzyl isomers of 2-Chloro-6-(benzyloxy)pyrazine by mass spectrometry relies on a predictive analysis of their fragmentation patterns. All three isomers are expected to show a molecular ion cluster around m/z 282, 284, and 286, and prominent fragments at m/z 125 (chlorotropylium cation) and m/z 157 (chloropyrazinyloxy cation).
The key to distinguishing these isomers will likely lie in the subtle differences in the relative intensities of these major fragments and the presence of unique, lower-intensity fragments arising from isomer-specific rearrangements, particularly in the case of the ortho-isomer. This guide provides a foundational framework for interpreting the mass spectra of these compounds, underscoring the power of mass spectrometry as a tool for the structural elucidation of closely related molecules in a research and development setting. For definitive identification, the synthesis of authentic standards of each isomer and subsequent GC-MS analysis would be the required next step.
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A Comparative Guide to LC-MS Identification of Impurities in 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine
This guide provides a comprehensive framework for the identification and characterization of impurities in 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine, a key intermediate in pharmaceutical synthesis. The methodologies discussed herein are designed to meet the rigorous standards of drug development, emphasizing a logical, science-driven approach to impurity profiling. We will explore comparative Liquid Chromatography-Mass Spectrometry (LC-MS) strategies, grounded in an understanding of the molecule's synthesis and potential degradation pathways, to ensure robust and reliable impurity identification.
The principles outlined are aligned with the International Council for Harmonisation (ICH) guidelines, which mandate the reporting, identification, and qualification of impurities in new drug substances.[1][2][3][4] Understanding these thresholds is critical for regulatory compliance and ensuring patient safety.[1][5]
Understanding the Target: Synthesis and Degradation Potential
Effective impurity identification begins not at the instrument, but with a thorough understanding of the molecule's chemical lifecycle. By anticipating potential impurities, we can develop more targeted and efficient analytical methods.
Predicted Process-Related Impurities
2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine is typically synthesized via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halogen on the pyrazine ring by an alkoxide.[6] A plausible synthetic route involves reacting 2,6-dichloropyrazine with 3-chlorobenzyl alcohol in the presence of a base.
This pathway allows us to predict several potential process-related impurities:
-
Starting Materials: Unreacted 2,6-dichloropyrazine and 3-chlorobenzyl alcohol.
-
By-products: Isomeric impurities, such as those arising from substitution at different positions on the pyrazine ring, or di-substituted products where both chlorine atoms on 2,6-dichloropyrazine have reacted. Over-alkylation or side reactions involving the solvent or base are also possible.[7][8]
-
Intermediates: Incomplete reactions could leave behind intermediate species.[7]
Caption: Predicted synthesis pathway and process-related impurities.
Predicted Degradation Pathways
Forced degradation studies are essential for identifying potential impurities that may form during storage or handling. Key degradation pathways for this molecule include:
-
Hydrolysis: The ether linkage is susceptible to cleavage under acidic or basic conditions, which would yield 2-chloro-6-hydroxypyrazine and 3-chlorobenzyl alcohol.
-
Oxidation: The pyrazine ring and the benzylic position are potential sites of oxidation, leading to N-oxides or other oxidative degradation products.[9]
-
Photolysis: Exposure to light can induce degradation, potentially through radical mechanisms.
Comparative LC-MS Method Development
A robust LC-MS method is the cornerstone of impurity identification. The goal is to achieve adequate separation of all potential impurities from the main component (Active Pharmaceutical Ingredient - API) and from each other, while ensuring sensitive detection.[10][11] We will compare different chromatographic and mass spectrometric conditions to optimize the analysis.
The "LC" Component: A Comparative Separation Strategy
The choice of stationary phase and mobile phase is critical for achieving the desired chromatographic resolution.
Experimental Protocol: Chromatographic Method Development
-
Sample Preparation: Prepare a solution of the 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine sample at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water). Prepare a spiked sample containing expected impurities (if available) at a concentration of 0.1% relative to the API.
-
LC System: A standard HPLC or UHPLC system.
-
Initial Conditions:
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient: 10-95% B over 20 minutes, where Mobile Phase A is 0.1% Formic Acid in Water and Mobile Phase B is 0.1% Formic Acid in Acetonitrile.
-
-
Column Screening:
-
Test 1 (C18): Use a standard C18 column (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm). This serves as the baseline for hydrophobic retention.
-
Test 2 (Phenyl-Hexyl): Use a Phenyl-Hexyl column of similar dimensions. The phenyl chemistry offers alternative selectivity through π-π interactions with the aromatic rings of the analyte and impurities.
-
-
Mobile Phase Modifier Screening:
-
Using the superior column from the screening, repeat the analysis but replace Acetonitrile with Methanol as Mobile Phase B. Methanol has different solvent strength and selectivity, which can alter elution order and peak shape.
-
Data Presentation: Comparison of Chromatographic Conditions
| Parameter | Condition 1: C18 / ACN | Condition 2: Phenyl-Hexyl / ACN | Condition 3: Phenyl-Hexyl / MeOH |
| API Retention Time | 12.5 min | 11.8 min | 13.2 min |
| Resolution (API / Impurity A) | 1.8 | 2.5 | 2.1 |
| Resolution (API / Impurity B) | 2.2 | 2.0 | 2.8 |
| API Peak Tailing Factor | 1.2 | 1.1 | 1.3 |
| Rationale | Standard hydrophobic separation. | Enhanced retention of aromatic species due to π-π interactions, improving separation of certain impurities. | Altered selectivity, potentially resolving impurities that co-elute with acetonitrile. |
This is example data. Actual results will vary.
Justification of Choices: The comparison between C18 and Phenyl-Hexyl columns is logical because of the molecule's structure, which contains multiple aromatic rings. The Phenyl-Hexyl phase can provide enhanced separation for structurally similar aromatic impurities. Comparing Acetonitrile and Methanol is a standard method development practice to exploit differences in solvent selectivity.
The "MS" Component: Identification and Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is indispensable for impurity identification, providing accurate mass measurements that facilitate the determination of elemental compositions.[12]
Experimental Protocol: MS and MS/MS Analysis
-
Mass Spectrometer: A high-resolution instrument such as a Q-TOF or Orbitrap.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is typically suitable for this class of compounds containing nitrogen atoms that are readily protonated.[12]
-
MS Scan Mode:
-
MS/MS Fragmentation Mode:
-
Use data-dependent acquisition (DDA) to automatically trigger MS/MS scans on the most intense ions detected in the full scan.
-
Employ Collision-Induced Dissociation (CID) to fragment the precursor ions.[15] Start with a collision energy of 20-40 eV and analyze the resulting fragmentation patterns.
-
Predicted Fragmentation Pathways
The structure of 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine suggests several likely fragmentation pathways under CID. The ether linkage is often the most labile bond.
Caption: Predicted MS/MS fragmentation of the parent molecule.
Expert Interpretation:
-
Benzyl Ether Cleavage: The most common fragmentation for benzyl ethers is the cleavage of the C-O bond, leading to the formation of a stable benzyl or tropylium cation.[16][17] For the target molecule, this would result in a prominent ion corresponding to the 3-chlorobenzyl cation.
-
Pyrazine Ring Fragmentation: The chloropyrazine moiety can also produce characteristic fragments.[18] Loss of small neutral molecules like HCN is common for nitrogen heterocycles.
-
Structural Isomers: Comparing the fragmentation patterns of impurities to that of the parent compound can help identify isomers. While isomers will have the same accurate mass, their MS/MS spectra will likely differ due to the different substitution patterns.
A Unified Workflow for Impurity Identification
A systematic approach ensures that all potential impurities are detected, identified, and characterized efficiently.
Caption: Systematic workflow for LC-MS impurity identification.
This workflow provides a self-validating system. The accurate mass (Step 4) provides a set of possible elemental compositions. The fragmentation pattern (Step 5) then acts as a fingerprint to confirm or refute the proposed structures, leading to a confident structural elucidation (Step 6).
Conclusion
The identification of impurities in pharmaceutical intermediates like 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine is a multi-faceted challenge that requires a deep understanding of organic chemistry and analytical science. By comparing different chromatographic strategies, leveraging the power of high-resolution mass spectrometry, and applying a logical, workflow-driven approach, researchers can confidently identify and characterize process-related and degradation impurities. This ensures the quality and safety of the final drug product, adhering to the stringent requirements of regulatory bodies.
References
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- ICH. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
- Premier Research. (2023, July 10). Evaluating Impurities in New Drugs to Prevent Delays in Development.
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A Researcher's Guide to the Accurate Melting Point Determination of 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine
For the diligent researcher in the pharmaceutical and chemical sciences, the melting point is a fundamental yet critical physical property. It serves as an initial indicator of purity and a key descriptor for novel compounds. This guide provides an in-depth comparison of established methodologies for determining the melting point of a novel compound, using 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine as a case study. As this is a compound not widely documented in publicly available literature, this guide focuses on the robust analytical techniques required for its characterization, rather than a simple reporting of a known value. We will delve into the principles, experimental protocols, and comparative analysis of Capillary Melting Point, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA), empowering you to make informed decisions in your laboratory.
The Significance of an Accurate Melting Point
The melting point of a pure crystalline solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. This is not merely a number, but a reflection of the compound's identity and purity. A sharp melting range (typically 0.5-1°C) is indicative of a pure substance, while a broad melting range often suggests the presence of impurities.[1] For novel drug candidates like 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine, an accurate melting point is a crucial piece of data for characterization, patent filings, and regulatory submissions.
Comparative Analysis of Methodologies
The choice of method for melting point determination depends on the required precision, the amount of sample available, and the type of information sought. Here, we compare three widely used techniques.
| Feature | Capillary Melting Point | Differential Scanning Calorimetry (DSC) | Thermogravimetric Analysis (TGA) |
| Principle | Visual detection of the phase transition of a sample in a capillary tube upon heating.[2] | Measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4] | Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5][6] |
| Information Provided | Melting range (onset and completion of melting). | Melting point (onset, peak, and end temperatures), enthalpy of fusion, glass transition, and crystallization events.[7][8] | Thermal stability, decomposition temperatures, and sample composition. Does not directly measure melting point.[9][10] |
| Sample Amount | Small (a few milligrams). | Small (typically 1-10 mg). | Small (typically 5-20 mg). |
| Precision | Lower, operator-dependent. | High, quantitative. | Not applicable for melting point. |
| Advantages | Simple, low-cost, and rapid for a preliminary assessment.[11] | Highly accurate, provides thermodynamic data, and can detect subtle thermal events.[7] | Provides information on thermal stability and decomposition, which can be complementary to melting point data.[12][13] |
| Disadvantages | Subjective, less precise, and provides limited information. | More expensive instrumentation and requires trained personnel. | Does not measure melting point directly; can be misinterpreted if decomposition occurs near the melting point.[12] |
Context from Structurally Similar Compounds
| Compound | Structure | Melting Point (°C) |
| Pyrazine | 52-56[1][6][14][15] | |
| 2-Chloropyrazine | 153-154[16][17] | |
| 2-Chloro-6-methylpyrazine | Not available (solid)[18] | |
| 2-Chloro-6-methoxypyrazine | Not available (solid)[19] | |
| 3-Chlorobenzyl alcohol | ~236 (Boiling Point)[16][20] | |
| Benzyl ether | 1.5-3.5[21] |
The presence of the pyrazine ring, halogen substituents, and the benzyl ether group will all influence the final melting point. The chloro-substituent on the pyrazine ring in 2-chloropyrazine significantly increases the melting point compared to the parent pyrazine. The bulky and somewhat flexible benzyl ether group, along with the additional chlorine on the benzyl ring, will likely result in a melting point that is influenced by both electronic effects and crystal packing efficiency.
Experimental Protocols
To ensure the scientific integrity of your results, it is imperative to follow standardized and well-documented procedures. The following protocols are based on established methods and best practices.
Capillary Melting Point Determination (USP <741> Class I/Ia)
This method provides a melting range and is excellent for a rapid initial assessment.
Caption: Workflow for Capillary Melting Point Determination.
Expert Insights:
-
Heating Rate: A slow heating rate near the melting point is crucial for accuracy, allowing for thermal equilibrium between the sample, the heating block, and the thermometer.[22]
-
Sample Packing: Proper packing ensures uniform heat transfer. A loosely packed sample can lead to a wider melting range.
-
Purity Indication: A melting range greater than 2°C suggests the presence of impurities.[1]
Differential Scanning Calorimetry (DSC)
DSC is the gold standard for obtaining precise melting points and thermodynamic data. The following is a general protocol adaptable for a novel organic compound.
Caption: Workflow for DSC Melting Point Analysis.
Data Interpretation:
-
Melting Point: The onset of the endothermic peak in the DSC thermogram is typically reported as the melting point.
-
Enthalpy of Fusion (ΔHfus): The area under the melting peak is proportional to the heat absorbed during melting.
-
Polymorphism: The presence of multiple melting peaks or changes in the thermogram between the first and second heating runs can indicate polymorphism.
Thermogravimetric Analysis (TGA)
While TGA does not directly measure the melting point, it is a vital complementary technique to assess the thermal stability of the compound. This is crucial to ensure that the observed thermal event in DSC is indeed melting and not decomposition.
Caption: Workflow for TGA Thermal Stability Analysis.
Data Interpretation:
-
A stable baseline in the TGA curve up to and beyond the melting temperature observed by DSC confirms that the endothermic event is melting and not decomposition.
-
A significant weight loss indicates decomposition. The onset temperature of this weight loss is the decomposition temperature.
Trustworthiness and Self-Validation
To ensure the trustworthiness of your results, a self-validating system should be in place:
-
Calibration: Regularly calibrate your instruments using certified reference standards. For DSC, indium is a common calibrant.
-
System Suitability: Before running your sample, test a well-characterized compound with a known melting point to ensure your system is performing correctly.
-
Orthogonal Methods: Use at least two different methods to determine the melting point. A sharp melting range from the capillary method that aligns with the onset temperature from a DSC analysis provides a high degree of confidence in the result.
-
Complementary Analysis: Always run a TGA analysis to confirm thermal stability and rule out decomposition.
Conclusion
For a novel compound such as 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine, a multi-faceted approach to melting point determination is essential. While capillary melting point analysis offers a rapid preliminary assessment, Differential Scanning Calorimetry provides precise and quantitative data. Thermogravimetric Analysis is a crucial complementary technique to ensure the thermal stability of the compound during the melting process. By understanding the principles and applying the rigorous experimental protocols outlined in this guide, researchers can confidently and accurately characterize the melting point of novel chemical entities, a critical step in the journey of drug discovery and development.
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- 21. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 22. chem.libretexts.org [chem.libretexts.org]
Technical Guide: Structural Validation of 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine via X-ray Crystallography
Executive Summary
In the development of pyrazine-based therapeutics, the precise validation of regioisomerism and solid-state conformation is critical. This guide provides a definitive protocol for validating 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine (Target 1 ) using Single Crystal X-ray Diffraction (SC-XRD).
While Nuclear Magnetic Resonance (NMR) is the standard for solution-state characterization, it frequently faces limitations in pyrazine derivatives due to proton equivalence and the inability to definitively map long-range spatial arrangements without complex 2D experiments. SC-XRD offers an absolute structural determination, resolving potential ambiguities regarding ether linkage geometry (
Comparative Analysis: SC-XRD vs. NMR/MS
For Target 1 , the primary structural challenge lies in confirming the regiochemistry (2,6-substitution vs. potential 2,3 or 2,5 impurities from starting material variance) and the conformational preference of the benzyl ether moiety.
| Feature | Solution NMR ( | Single Crystal XRD | Verdict for Target 1 |
| Regioisomer Assignment | Inferential. Relies on coupling constants ( | Absolute. Direct visualization of atom connectivity and electron density maps.[1] | XRD Wins for definitive proof of 2,6-substitution pattern. |
| Conformation (3D) | Averaged. Solution state represents a weighted average of conformers. NOE signals decay with | Discrete. Captures the lowest-energy solid-state conformation, crucial for docking simulations. | XRD Wins for structure-based drug design (SBDD) inputs. |
| Sample Requirement | Low (~5 mg), destructive or non-destructive. | High quality crystal required (0.1–0.3 mm). | NMR Wins for speed; XRD is necessary for "Gold Standard" validation. |
| Ambiguity Risk | High. Protons on the pyrazine ring (H3, H5) appear as singlets. Distinguishing H3 from H5 often requires HMBC. | Null. Atoms are identified by scattering power (Z-number). Cl (Z=17) is distinct from O (Z=8) and N (Z=7). | XRD Wins for unambiguous atom assignment. |
Experimental Protocol
Synthesis Context
The target is typically synthesized via nucleophilic aromatic substitution (
-
Risk: Incomplete reaction (monitored by TLC) or bis-substitution (formation of 2,6-bis((3-chlorobenzyl)oxy)pyrazine).
-
Purification: Silica gel chromatography (Hexane/EtOAc) is required prior to crystallization.
Crystallization Strategy (The Critical Step)
Pyrazine ethers often form "soft" crystals. A slow evaporation method is recommended to achieve diffraction-quality specimens.
Protocol:
-
Solvent Selection: Dissolve 20 mg of pure Target 1 in 2 mL of Ethanol/Acetone (1:1 v/v) . Alternatively, use Dichloromethane/Hexane vapor diffusion if the compound is highly lipophilic.
-
Filtration: Pass the solution through a 0.45
m PTFE syringe filter into a clean scintillation vial to remove dust nuclei. -
Growth: Cover the vial with Parafilm, poke 3-4 small holes, and store in a vibration-free, temperature-controlled environment (20°C).
-
Timeline: Inspect after 48–72 hours. Look for colorless blocks or prisms. Avoid needles (often indicate rapid growth/twinning).
Data Collection & Refinement
-
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K
radiation, Å). -
Temperature: 100 K (Cryostream) to reduce thermal motion (
). -
Strategy: Full sphere collection (
) to maximize redundancy. -
Refinement: SHELXT (structure solution) and SHELXL (refinement) within the OLEX2 GUI.
Validation Workflow & Logic
The following diagram illustrates the decision process for validating Target 1 , highlighting where XRD resolves "blind spots" left by NMR.
Caption: Workflow for structural validation. The red diamond represents the critical decision point where NMR ambiguity necessitates the transition to solid-state analysis.
Anticipated Experimental Data (Reference Values)
When validating your crystal structure, compare your refined parameters against these standard values for pyrazine ethers. Significant deviations (>0.05 Å or >5°) may indicate disorder or incorrect assignment.
Table 1: Crystallographic Checkpoints
| Parameter | Typical Value Range | Mechanistic Significance |
| Space Group | Centrosymmetric monoclinic groups are most common for achiral pyrazines. | |
| Bond: C(pyr)-Cl | 1.73 – 1.75 Å | Typical |
| Bond: C(pyr)-O | 1.34 – 1.36 Å | Indicates partial double bond character due to resonance with the pyrazine ring. |
| Angle: C-O-C | 116° – 119° | The ether linkage angle; critical for determining the "bend" of the molecule. |
| Torsion: C-O-C-C | Variable (0°–90°) | Defines the twist of the benzyl ring relative to the pyrazine plane. |
| R-Factor ( | < 5.0% | Indicates a high-quality fit between the model and diffraction data. |
Structural Insights: Intermolecular Interactions
SC-XRD provides unique insight into how Target 1 interacts with its environment. In the solid state, look for specific non-covalent interactions that drive packing; these often mimic binding interactions in biological pockets.
-
Halogen Bonding: The Chlorine at position 2 is electron-poor (sigma-hole) and may act as a bond donor to Nitrogen atoms (
) or Oxygen atoms in neighboring molecules. -
-
Stacking: The electron-deficient pyrazine ring often stacks face-to-face with the electron-richer benzyl ring of an adjacent molecule (offset stacking, ~3.5 Å distance).
Caption: Schematic of potential intermolecular forces visible only via SC-XRD. These interactions validate the molecule's potential to bind in hydrophobic/polar pockets.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. [Link]
-
Müller, P. (2009). Glossary of terms used in physical organic chemistry (IUPAC Recommendations 1994). Pure and Applied Chemistry. (Regarding
mechanisms). [Link] -
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. (Standard software for refinement). [Link]
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. (Source for standard bond lengths). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
